1-Ethyl-4-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNWXVISIXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196645 | |
| Record name | p-Ethylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-47-2 | |
| Record name | 1-Ethyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethylfluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethylfluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethyl-4-fluorobenzene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1-Ethyl-4-fluorobenzene, a key intermediate in various chemical syntheses.
Chemical Properties
This compound is a flammable liquid that is not miscible with water.[1] It is primarily used as a pharmaceutical intermediate.[1]
| Property | Value | Source |
| Molecular Formula | C8H9F | [2][3] |
| Molecular Weight | 124.16 g/mol | [2][3] |
| Boiling Point | 139 - 141.6 °C | [2][4] |
| Density | ~1.0 g/cm³ | [2][4] |
| Flash Point | 28.9 - 30 °C | [2][4] |
| Refractive Index | 1.471 - 1.478 | [2][4] |
| LogP | 3.26 | [2] |
| Vapor Pressure | 7.3±0.3 mmHg at 25°C | [2] |
Chemical Structure
The structure of this compound consists of a benzene (B151609) ring substituted with an ethyl group and a fluorine atom at the para position.
Caption: Molecular structure of this compound.
Structural Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [3][5] |
| SMILES | CCC1=CC=C(C=C1)F | [3][6] |
| InChI | InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | [3][5] |
| InChIKey | BLDNWXVISIXWKZ-UHFFFAOYSA-N | [3][5] |
| CAS Number | 459-47-2 | [2][3] |
Experimental Protocols
Caption: A logical workflow for the synthesis and characterization of this compound.
A. Synthesis
A common method for introducing fluorine to an aromatic ring is through a diazotization reaction followed by a Schiemann reaction or by nucleophilic aromatic substitution on an appropriately activated precursor. For instance, the synthesis could potentially start from 4-ethylaniline.
B. Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the ethyl carbons and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, confirming the presence of the fluorine atom.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, as well as a strong band corresponding to the C-F bond.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak at m/z 124.[2][3]
Spectral Data
The following table summarizes key spectral information for this compound.
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to ethyl and aromatic protons. | [7] |
| ¹³C NMR | Resonances for ethyl and aromatic carbons. | [3] |
| IR Spectrum | Characteristic C-H and C-F stretching vibrations. | [8] |
| Mass Spectrum | Molecular ion peak (M+) at m/z = 124. | [3][8] |
Safety and Handling
This compound is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Precautionary measures against static discharge should be taken. It may cause skin and eye irritation.[3] Appropriate personal protective equipment should be worn when handling this chemical. Store in a cool, well-ventilated place with the container tightly closed.
References
- 1. This compound | 459-47-2 [chemicalbook.com]
- 2. This compound | CAS#:459-47-2 | Chemsrc [chemsrc.com]
- 3. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 459-47-2 - iChemical [ichemical.com]
- 5. This compound | 459-47-2 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H9F) [pubchemlite.lcsb.uni.lu]
- 7. This compound(459-47-2) 1H NMR spectrum [chemicalbook.com]
- 8. p-Fluoroethylbenzene [webbook.nist.gov]
An In-depth Technical Guide to 1-Ethyl-4-fluorobenzene (CAS: 459-47-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-4-fluorobenzene, a key fluorinated aromatic compound. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, its applications in drug development and other industries, and its toxicological profile.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its core structure consists of a benzene (B151609) ring substituted with an ethyl group and a fluorine atom at the para position. This substitution pattern imparts specific properties that make it a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 459-47-2 | [2][3] |
| Molecular Formula | C₈H₉F | [2][3] |
| Molecular Weight | 124.15 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 141.6 ± 9.0 °C at 760 mmHg | [4] |
| Melting Point | Not available | |
| Flash Point | 28.9 ± 6.2 °C | [4] |
| Refractive Index | 1.478 | [4] |
| Vapor Pressure | 7.3 ± 0.3 mmHg at 25°C | [4] |
| Solubility | Not miscible in water | [5] |
| LogP | 3.26 | [4] |
Synthesis and Reactivity
This compound is typically synthesized via Friedel-Crafts alkylation of fluorobenzene (B45895). It undergoes various reactions characteristic of aromatic compounds, with the fluorine and ethyl substituents influencing the regioselectivity of these reactions.
Synthesis of this compound via Friedel-Crafts Alkylation
Experimental Protocol:
Objective: To synthesize this compound by the Friedel-Crafts alkylation of fluorobenzene with an ethylating agent.
Materials:
-
Fluorobenzene
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL).
-
Cool the stirred suspension to 0°C in an ice bath.
-
Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the cooled suspension over 15 minutes.
-
After the addition of fluorobenzene, add ethyl bromide (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of dilute HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Workflow for the Synthesis of this compound:
Reactivity: Friedel-Crafts Acylation of this compound
The ethyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In electrophilic aromatic substitution reactions, the incoming electrophile will predominantly be directed to the positions ortho to the ethyl group (and meta to the fluorine).
Experimental Protocol:
Objective: To synthesize 1-(4-ethyl-2-fluorophenyl)ethan-1-one via Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Apparatus as described in the synthesis protocol.
Procedure:
-
Following a similar setup to the synthesis protocol, charge a dry three-necked round-bottom flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (60 mL).
-
Cool the stirred suspension to 0°C.
-
Add this compound (1.0 equivalent) dropwise to the suspension.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition, allow the mixture to stir at room temperature for 3 hours.
-
Quench, extract, wash, and dry the reaction mixture as described in the synthesis protocol.
-
After solvent removal, purify the product by column chromatography or distillation to yield the acylated product.
Friedel-Crafts Acylation Pathway:
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.
Intermediate in the Synthesis of Etoricoxib
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. While the exact synthetic route may vary, this compound can be a precursor to key intermediates in its synthesis. For instance, it can be acylated and further modified to form the pyridinone core of the drug.
Precursor in the Synthesis of Aprepitant
Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves the construction of a complex morpholine (B109124) core. This compound can be used to introduce the 4-fluorophenyl moiety, a critical component of the final drug structure.[6][7]
Biological Activity and Toxicology
There is limited direct research on the specific biological activities or signaling pathways of this compound itself. Its primary role is as a synthetic intermediate. However, the toxicology of related compounds provides some insight into its potential metabolic fate and effects.
Fluorinated aromatic compounds are generally more resistant to metabolic degradation compared to their non-fluorinated analogs.[8] The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes. However, metabolism can still occur at other positions on the aromatic ring or on the ethyl side chain.
The toxicology of ethylbenzene (B125841) has been studied, and it is known to cause respiratory tract and ocular irritation.[9] Chronic exposure can lead to adverse effects on the liver, kidneys, and endocrine system.[9] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions to avoid inhalation, ingestion, and skin contact. The toxicological properties of this compound have not been fully investigated.[8]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Chemical Shifts (δ) | Source(s) |
| ¹H NMR (CDCl₃) | ~7.1 ppm (m, 2H, Ar-H), ~6.9 ppm (m, 2H, Ar-H), 2.6 ppm (q, 2H, -CH₂-), 1.2 ppm (t, 3H, -CH₃) | [10] |
| ¹³C NMR (CDCl₃) | ~161 (d, C-F), ~138 (s), ~129 (d), ~115 (d), ~28 (s, -CH₂-), ~16 (s, -CH₃) | [10] |
| IR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1510 (Ar C=C stretch), ~1220 (C-F stretch) | |
| Mass Spectrum (m/z) | 124 (M+), 109 (M-15), 96 |
Logical Workflow for Compound Characterization:
Safety and Handling
This compound is a flammable liquid and vapor.[3] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Store in a tightly closed container in a cool, dry place.
-
In case of fire, use dry chemical, foam, or carbon dioxide.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. rsc.org [rsc.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:459-47-2 | Chemsrc [chemsrc.com]
- 5. This compound | 459-47-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Synthesis of 1-Ethyl-4-fluorobenzene from Fluorobenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the synthetic pathways for producing 1-Ethyl-4-fluorobenzene, a key intermediate in various chemical and pharmaceutical applications, starting from fluorobenzene (B45895). The primary focus is on the most reliable and high-yield method: a two-step process involving Friedel-Crafts acylation followed by carbonyl group reduction. A direct Friedel-Crafts ethylation is also discussed as a potential but less selective alternative. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the practical application of these methodologies.
Introduction and Synthetic Strategies
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis from the readily available starting material, fluorobenzene, can be approached via two main strategies. The choice of strategy is critical and depends on the desired purity, yield, and scalability.
The most prevalent and reliable method is a two-step sequence:
-
Friedel-Crafts Acylation: Fluorobenzene is acylated, typically with acetyl chloride or acetic anhydride, to produce 4-fluoroacetophenone. This reaction exhibits high para-selectivity due to the directing effect of the fluorine atom and the steric bulk of the acylium ion electrophile.[3][4]
-
Carbonyl Reduction: The ketone group of 4-fluoroacetophenone is subsequently reduced to a methylene (B1212753) group to yield the final product, this compound. Common methods for this transformation include the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6]
A direct, one-step Friedel-Crafts Ethylation is theoretically possible but is often plagued by significant challenges, including a lack of regioselectivity (producing a mixture of ortho and para isomers) and polyalkylation, where multiple ethyl groups are added to the aromatic ring.[7][8] Therefore, the acylation-reduction pathway is generally preferred for producing high-purity this compound.[9][10]
Caption: Overview of synthetic routes from Fluorobenzene.
Route 1 (Preferred): Friedel-Crafts Acylation and Reduction
This two-step approach circumvents the issues of rearrangement and polyalkylation associated with direct alkylation.[4] The deactivating nature of the acyl group prevents further reactions on the aromatic ring, and the acylium ion does not rearrange.[3]
Step 2.1: Friedel-Crafts Acylation of Fluorobenzene
The reaction involves treating fluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[11] The electrophile is a resonance-stabilized acylium ion, which attacks the electron-rich fluorobenzene ring, primarily at the para position.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 459-47-2 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Clemmensen reduction [unacademy.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 11. websites.umich.edu [websites.umich.edu]
Spectroscopic Profile of 1-Ethyl-4-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 1-Ethyl-4-fluorobenzene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines standardized experimental protocols for the acquisition of such spectra and includes visualizations to illustrate the molecular structure and analytical workflow.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₉F, and its molecular weight is 124.16 g/mol . The spectroscopic data presented below provides confirmation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic protons. The aromatic region displays a complex splitting pattern due to the fluorine substituent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.16 - 7.11 | m | - | 2H | Ar-H (ortho to ethyl) |
| 7.01 - 6.95 | m | - | 2H | Ar-H (ortho to fluorine) |
| 2.62 | q | 7.6 | 2H | -CH₂- |
| 1.22 | t | 7.6 | 3H | -CH₃ |
Note: The aromatic protons often appear as two overlapping multiplets due to second-order effects and coupling with fluorine.
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 161.5 (d, J = 243.5 Hz) | C -F |
| 138.2 (d, J = 3.1 Hz) | C -CH₂CH₃ |
| 129.5 (d, J = 7.7 Hz) | C H (ortho to ethyl) |
| 115.1 (d, J = 21.2 Hz) | C H (ortho to fluorine) |
| 28.1 | -C H₂- |
| 15.8 | -C H₃ |
Note: The carbon attached to fluorine and the adjacent carbons show splitting (doublet, d) due to coupling with the ¹⁹F nucleus.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of characteristic functional groups and the overall fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |
| 1605, 1510, 1450 | Strong | C=C stretching (aromatic ring) |
| 1225 | Strong | C-F stretching |
| 825 | Strong | C-H bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is for Electron Ionization (EI) Mass Spectrometry.[1]
| m/z | Relative Intensity (%) | Assignment |
| 124 | 45 | [M]⁺ (Molecular Ion) |
| 109 | 100 | [M-CH₃]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | 10 | |
| 77 | 8 | [C₆H₅]⁺ |
Experimental Protocols
While specific acquisition parameters for the presented data are not available, the following describes standard methodologies for obtaining high-quality spectroscopic data for small organic molecules like this compound.
NMR Spectroscopy
-
Sample Preparation : A sample of 5-25 mg of this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) are required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the spectrum is most commonly obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
-
Ionization : Electron Ionization (EI) is a common method for small, relatively non-polar molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Generalized workflow for spectroscopic analysis.
References
Physical properties of 1-Ethyl-4-fluorobenzene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Ethyl-4-fluorobenzene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the compound's core attributes.
Core Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₉F. Its physical characteristics are crucial for handling, reaction setup, and purification processes in a laboratory setting.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions.
| Physical Property | Value | Units |
| Boiling Point | 139 | °C |
| Density | 0.98 | g/cm³ |
Note: The density is reported at room temperature.
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid compounds like this compound.
The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[1]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Sample of this compound
Procedure:
-
A small amount (a few mL) of this compound is placed into the fusion tube.[2]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]
-
The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube or an oil bath.[3]
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles emerging from the open end of the capillary tube.[1]
-
Heating continues until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3]
The density of a liquid is determined by measuring its mass and volume.[4][5]
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
-
Sample of this compound
Procedure:
-
The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[4]
-
A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]
-
The combined mass of the graduated cylinder and the liquid sample is measured.[4]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.
-
The density is then calculated using the formula: Density = Mass / Volume.[5]
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Visualization of Properties
The following diagram illustrates the relationship between this compound and its fundamental physical properties.
Caption: Core physical properties of this compound.
References
1-Ethyl-4-fluorobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Fluorinated Aromatic Building Block
Introduction: 1-Ethyl-4-fluorobenzene is a fluorinated aromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom significantly influences the molecule's physicochemical properties, offering advantages in medicinal chemistry such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a detailed overview of this compound, including its properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Ethylfluorobenzene, p-Fluoroethylbenzene |
| CAS Number | 459-47-2 |
| Molecular Formula | C₈H₉F |
| Molecular Weight | 124.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 141.6 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Flash Point | 30 °C |
| Solubility | Insoluble in water |
Spectroscopic Data:
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.15 - 7.09 | m | 2H (aromatic) | ||
| 6.98 - 6.92 | m | 2H (aromatic) | ||
| 2.62 | q | 7.6 | -CH₂- | |
| 1.22 | t | 7.6 | -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| 161.5 (d, J=243.5 Hz) | C-F | |
| 137.9 (d, J=3.1 Hz) | C-C₂H₅ | |
| 129.5 (d, J=7.7 Hz) | CH (aromatic, ortho to ethyl) | |
| 114.9 (d, J=21.1 Hz) | CH (aromatic, ortho to fluorine) | |
| 28.2 | -CH₂- | |
| 15.7 | -CH₃ |
| FTIR | Wavenumber (cm⁻¹) | Assignment |
| 3050 - 2850 | C-H stretch (aromatic and aliphatic) | |
| 1605, 1510, 1450 | C=C stretch (aromatic) | |
| 1225 | C-F stretch | |
| 830 | C-H bend (p-disubstituted) |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts alkylation of fluorobenzene (B45895).
Experimental Protocol: Friedel-Crafts Ethylation of Fluorobenzene
Objective: To synthesize this compound by the ethylation of fluorobenzene using ethyl bromide and a Lewis acid catalyst.
Materials:
-
Fluorobenzene
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
From the dropping funnel, add ethyl bromide (1.05 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Expected Yield: 75-85%
Reactions of this compound as a Building Block
This compound is a versatile intermediate for the synthesis of more complex molecules. The ethyl group can be functionalized at the benzylic position, and the aromatic ring can undergo further electrophilic substitution.
Benzylic Bromination
The benzylic protons of the ethyl group are susceptible to radical bromination, providing a handle for further synthetic transformations.
Objective: To synthesize 1-(1-bromoethyl)-4-fluorobenzene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by GC or TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1-(1-bromoethyl)-4-fluorobenzene.
-
The product can be purified by vacuum distillation.
Expected Yield: 60-70%
Friedel-Crafts Acylation
The aromatic ring of this compound can undergo Friedel-Crafts acylation to introduce a ketone functionality. The ethyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. The acylation is expected to occur predominantly at the position ortho to the ethyl group due to steric hindrance at the position ortho to the smaller fluorine atom.
Objective: To synthesize 1-(4-ethyl-3-fluorophenyl)ethan-1-one and 1-(4-ethyl-2-fluorophenyl)ethan-1-one.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane in the flask and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting mixture of isomers can be separated by column chromatography on silica (B1680970) gel.
Expected Yield: 70-80% (combined isomers)
Applications in Drug Discovery and Development
The incorporation of a fluorine atom into a molecule can significantly alter its biological properties. In drug design, fluorine substitution is a common strategy to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Increase Lipophilicity: In many cases, fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity.
This compound serves as a valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The ability to selectively functionalize both the ethyl group and the aromatic ring allows for the construction of complex molecular scaffolds containing the beneficial 4-fluorophenyl moiety.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile fluorinated aromatic building block with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis via Friedel-Crafts alkylation and the reactivity of both its ethyl group and aromatic ring provide multiple avenues for the construction of complex molecules. The strategic incorporation of the 4-fluorophenyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides the essential technical information and detailed experimental protocols to facilitate the effective use of this compound in research and development.
References
A Technical Guide to High-Purity 1-Ethyl-4-fluorobenzene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 1-Ethyl-4-fluorobenzene, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines commercial suppliers, detailed synthesis and purification protocols, and analytical methodologies for quality control, designed to assist researchers and drug development professionals in sourcing and utilizing this compound.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 98%. For applications in pharmaceutical synthesis and other sensitive research areas, sourcing high-purity grades is crucial. The following table summarizes the offerings from several prominent commercial suppliers. It is recommended to request lot-specific certificates of analysis (CoA) to obtain detailed information on impurity profiles.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific | 97% | - | 459-47-2 | C₈H₉F | 124.16 |
| Sigma-Aldrich (Ambeed) | 98% | - | 459-47-2 | C₈H₉F | 124.16 |
| TCI America | >98.0% | GC | 459-47-2 | C₈H₉F | 124.16 |
| Oakwood Chemical | 97% | - | 459-47-2 | C₈H₉F | 124.16 |
| Santa Cruz Biotechnology | - | - | 459-47-2 | C₈H₉F | 124.15 |
Synthesis and Purification of High-Purity this compound
High-purity this compound can be synthesized through a two-step process involving a Friedel-Crafts acylation of fluorobenzene (B45895) followed by a Clemmensen reduction of the resulting ketone. This method is advantageous as it avoids the carbocation rearrangements often associated with direct Friedel-Crafts alkylation.[1]
Synthesis Pathway
The overall synthetic pathway is illustrated in the diagram below.
Experimental Protocols
This protocol is adapted from a general method for the Friedel-Crafts acylation of fluorobenzene.[2]
Materials:
-
Fluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add propionyl chloride (1 equivalent) to the stirred suspension.
-
Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-fluoro-propiophenone.
This protocol is a general procedure for the Clemmensen reduction of aryl-alkyl ketones.[3][4]
Materials:
-
Crude 4-fluoro-propiophenone from Step 1
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the crude 4-fluoro-propiophenone, toluene, water, and concentrated hydrochloric acid.
-
Add the zinc amalgam to the flask.
-
Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic condition.
-
Monitor the reaction by TLC or GC until the ketone is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation to yield crude this compound.
Purification to High Purity
The primary method for purifying the crude this compound to a high-purity grade is fractional distillation.[5]
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Carefully transfer the crude this compound to the distillation flask.
-
Heat the flask gently. Collect and discard any low-boiling fractions.
-
Collect the fraction that distills at the boiling point of this compound (approximately 139-141 °C at atmospheric pressure).
-
Monitor the purity of the collected fractions by GC.
-
Combine the fractions with the desired purity.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Quality Control and Impurity Profiling
Ensuring the high purity of this compound is critical for its application in research and drug development. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Potential Impurities
Based on the described synthetic route, potential impurities may include:
-
Unreacted starting materials: Fluorobenzene.
-
Intermediate: 4-Fluoro-propiophenone.
-
Byproducts of Friedel-Crafts acylation: Isomers of 4-fluoro-propiophenone (e.g., 2-fluoro-propiophenone).
-
Byproducts of Clemmensen reduction: Alcohols or pinacol (B44631) coupling products.[9]
-
Residual solvents: Dichloromethane, toluene.
Analytical Methodology: GC-MS
GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile impurities.
General GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS) is suitable for the separation of aromatic compounds.
-
Injector: Split/splitless injector, with a typical split ratio of 50:1.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure the elution of all potential impurities.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum. The mass range should be scanned from a low m/z (e.g., 40) to a value sufficient to encompass the molecular ions of expected compounds.
The logical workflow for quality control analysis is depicted below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. How To [chem.rochester.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Safe Handling of 1-Ethyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-Ethyl-4-fluorobenzene (CAS No. 459-47-2). The information is intended to support laboratory safety protocols and risk assessments in research, development, and manufacturing environments.
Chemical and Physical Properties
This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions and for implementing appropriate safety measures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H9F[2][3] |
| Molecular Weight | 124.15 g/mol [3][4] |
| Appearance | Colorless Liquid[1] |
| Boiling Point | 139 °C / 282.2 °F[1][5] |
| Flash Point | 30 °C / 86 °F[1][5] |
| Density | 1.0 ± 0.1 g/cm³[3] |
| Vapor Pressure | 7.3 ± 0.3 mmHg at 25°C[3] |
| Solubility | Immiscible with water[6] |
| Refractive Index | 1.471 - 1.478[3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2][6] Its primary hazards are flammability and potential for causing irritation.[2][4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[4] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2][4] |
Signal Word: Warning[6]
Hazard Pictograms:
Experimental Protocols for Hazard Determination
The hazard classifications presented are based on experimental data. While specific reports for this compound are not publicly available, the following internationally recognized OECD guidelines describe the methodologies used to determine these endpoints.
Flash Point Determination
The flash point of a flammable liquid is determined using either a closed-cup or open-cup method.[7] The Pensky-Martens closed-cup tester is a common apparatus for this measurement.[8] The liquid is heated at a slow, constant rate, and an ignition source is periodically passed over the surface of the liquid in the enclosed space. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[7][9]
Acute Oral Toxicity (OECD Guideline 420)
The Fixed Dose Procedure is used to assess the acute oral toxicity of a substance.[2][10] The test substance is administered orally to a group of female rats at one of the specified dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[10][11] The animals are observed for 14 days for signs of toxicity and mortality.[2] The results are used to classify the substance according to the Globally Harmonized System (GHS).[2]
Skin Irritation (OECD Guideline 439)
This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[12][13] The test chemical is applied topically to the RhE tissue.[12] After a specified exposure and post-treatment incubation period, cell viability is measured, typically using an MTT assay.[12] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12][13]
Eye Irritation (OECD Guideline 405)
The in vivo eye irritation test involves instilling a single dose of the test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][14] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[6] The severity and reversibility of the observed effects are scored to determine the irritation potential.[6]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][12]
-
Keep away from open flames, hot surfaces, and sources of ignition.[6][12]
-
Use only non-sparking tools and explosion-proof equipment.[6][12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][15]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[16]
-
Wear appropriate personal protective equipment (see Section 5).[6]
-
Wash hands thoroughly after handling.[16]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]
-
Keep away from heat, sparks, and flame.[6]
-
Store in a designated flammables area.[12]
-
Incompatible materials to avoid are oxidizing agents, strong acids, and strong bases.[6][12]
Exposure Controls and Personal Protection
Engineering Controls
-
Ensure adequate ventilation, especially in confined areas.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Eyewash stations and safety showers should be readily accessible.[12]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that meet EN166 or equivalent standards.[6][14] A face shield may be necessary for splash protection.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[6][17]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[2]
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[2] Water mist may be used to cool closed containers.[6]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][14] Containers may explode when heated.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release
-
Personal Precautions: Evacuate unnecessary personnel.[2] Ensure adequate ventilation. Remove all sources of ignition.[6]
-
Environmental Precautions: Do not let the product enter drains.[16]
-
Methods for Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[18] Use non-sparking tools.[6]
Stability and Reactivity
-
Reactivity: No known hazardous reactions under normal processing.[6]
-
Chemical Stability: Stable under normal conditions.[6]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[6]
-
Incompatible Materials: Oxidizing agents.[6]
-
Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF) may be formed during combustion.[2][6]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]
-
Ecological Information: Do not empty into drains.[6] Due to its low water solubility and volatility, it is not likely to be mobile in the environment.[6]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Protocol
The following diagram outlines a protocol for responding to emergencies involving this compound.
Caption: A protocol for responding to emergencies involving this compound.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. testinglab.com [testinglab.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. filab.fr [filab.fr]
- 8. researchgate.net [researchgate.net]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. oecd.org [oecd.org]
- 11. scribd.com [scribd.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. delltech.com [delltech.com]
- 16. thepsci.eu [thepsci.eu]
- 17. epa.gov [epa.gov]
- 18. siesascs.edu.in [siesascs.edu.in]
Reactivity of the C-F Bond in 1-Ethyl-4-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it largely inert and posing a significant challenge for synthetic chemists. However, the strategic activation and functionalization of C-F bonds in fluoroaromatic compounds are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the C-F bond in 1-Ethyl-4-fluorobenzene, a representative electron-rich fluoroarene. This document details various methodologies for C-F bond activation, including transition metal-catalyzed cross-coupling reactions and directed ortho-metalation, supported by experimental protocols and quantitative data. The aim is to furnish researchers, scientists, and drug development professionals with a practical and in-depth understanding of the synthetic potential of this versatile building block.
Introduction
Organofluorine compounds are integral to modern chemistry, with fluorine substitution profoundly influencing a molecule's physical, chemical, and biological properties. The C-F bond's high bond dissociation energy and low polarizability make it exceptionally stable. Consequently, developing methods for its selective cleavage and functionalization is a highly active area of research.[1] this compound serves as a valuable model substrate for studying the reactivity of C-F bonds in non-activated or electron-rich aromatic systems. This guide will explore key synthetic transformations that leverage the unique properties of the C-F bond in this molecule.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of C-F bonds.[1] While challenging, the C-F bond in this compound can be activated under specific catalytic conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While aryl fluorides are generally less reactive than other aryl halides, appropriate catalyst and reaction conditions can facilitate this transformation. A notable example involves the coupling of the related 1-chloro-4-fluorobenzene (B165104) with phenylboronic acid, which provides a strong indication of the feasibility and potential conditions for the analogous reaction with this compound.[2]
Table 1: Suzuki-Miyaura Coupling of a Related Aryl Fluoride [2]
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-fluorobenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ (2.0 equiv) | Methanol | 80 | 12 | 92 |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a generalized protocol based on the successful coupling of a similar substrate, which can be adapted for this compound.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd-PEPPSI-CMP) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Methanol, Toluene, Dioxane)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the palladium catalyst, base, and arylboronic acid.
-
Add the anhydrous solvent, followed by this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Logical Relationship for Suzuki-Miyaura Coupling
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Ethyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 1-Ethyl-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. Due to the inert nature of the Carbon-Fluorine (C-F) bond, specific catalytic systems and optimized reaction conditions are necessary for efficient coupling. These application notes offer detailed protocols and data presentation to facilitate the synthesis of 4-ethylbiphenyl (B1582967) derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] While aryl bromides and iodides are traditional substrates, the use of more cost-effective and readily available aryl fluorides like this compound is of significant interest.[2] The primary challenge lies in the cleavage of the strong C-F bond, which necessitates the use of highly active catalyst systems, often based on nickel or specialized palladium complexes.[2][3] This document outlines protocols that have been adapted for the successful coupling of this compound with various boronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium or nickel catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the aryl fluoride (B91410) (this compound) to form an organometallic complex.[4][5]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers the organic group to the metal center, displacing the fluoride.[6][7]
-
Reductive Elimination: The diorganometal complex undergoes reductive elimination to form the desired 4-ethylbiphenyl product and regenerate the active catalyst, allowing the cycle to continue.[6][8]
// Define nodes Catalyst [label="Pd(0) or Ni(0)\nCatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylFluoride [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition Intermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nIntermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Ethyl-4'-R-biphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges and labels Catalyst -> OxidativeAddition [label=" Oxidative\n Addition"]; ArylFluoride -> OxidativeAddition; BoronicAcid -> Transmetalation; Base -> Transmetalation [label=" Activation"]; OxidativeAddition -> Transmetalation [label=" Transmetalation"]; Transmetalation -> Catalyst [label=" Reductive\n Elimination", pos="l"]; Transmetalation -> Product; } Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Yields are highly dependent on the specific boronic acid used and require optimization.
| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Notes |
| Aryl Halide | This compound | This compound | Limiting Reagent |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Slight excess is typical. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Ni(cod)₂ (5-10 mol%) | Nickel catalysts are often more effective for aryl fluorides.[3] |
| Ligand | SPhos or XPhos (4-10 mol%) | PCy₃ or IPr (10-20 mol%) | Bulky, electron-rich phosphine (B1218219) or NHC ligands are crucial. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | K₃PO₄ or NaOtBu (2.0-3.0 equiv) | A strong base is required. |
| Solvent | 1,4-Dioxane (B91453)/H₂O or Toluene (B28343) | Toluene or THF | Anhydrous conditions are often preferred for Ni catalysis. |
| Temperature | 100-120 °C | 80-110 °C | |
| Reaction Time | 12-24 hours | 12-24 hours | |
| Typical Yield | 40-85% | 50-95% | Highly substrate dependent. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an arylboronic acid using a palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[2]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl product.[2]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted for the use of a nickel catalyst, which can be more effective for the activation of the C-F bond.[9]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol%)
-
Tricyclohexylphosphine (PCy₃) (20 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add Ni(cod)₂ (0.10 mmol, 10 mol%) and PCy₃ (0.20 mmol, 20 mol%). Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate oven-dried vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and NaOtBu (2.0 mmol, 2.0 eq.).
-
Reaction Execution: Transfer the catalyst solution to the vial containing the substrates and base. Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
// Connections Reagents -> Catalyst -> Inert -> Solvent -> Heat -> Monitor -> Cool -> Quench -> Dry -> Purify -> Characterize; } Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air-sensitive catalysts and ligands; use fresh reagents. |
| Insufficiently anhydrous conditions (for Ni) | Flame-dry glassware; use anhydrous solvents. | |
| Inappropriate base or solvent | Screen different bases and solvent systems. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of boronic acid; ensure slow catalyst addition. |
| Protodeborylation of boronic acid | Use anhydrous conditions or a less nucleophilic base. | |
| Difficulty in Product Purification | Incomplete reaction | Monitor reaction to completion; re-optimize conditions. |
| Co-eluting impurities | Employ alternative purification techniques (e.g., preparative HPLC).[4] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a viable route for the synthesis of 4-ethylbiphenyl derivatives. The success of this transformation is highly dependent on the careful selection of the catalyst system, ligand, base, and solvent. Nickel-based catalysts often provide superior results for the activation of the C-F bond. The protocols and data presented herein serve as a valuable starting point for researchers, and further optimization may be required to achieve the best outcomes for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction with 1-Ethyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The use of aryl fluorides, such as 1-Ethyl-4-fluorobenzene, as substrates in the Heck reaction presents a unique set of challenges and opportunities. Due to the high strength of the C-F bond, these substrates are typically less reactive than their chloro, bromo, or iodo counterparts. However, the abundance and lower cost of fluorinated building blocks make the development of efficient Heck protocols for these compounds highly desirable.
This document provides detailed application notes and protocols for conducting the Palladium-catalyzed Heck reaction with this compound, targeting researchers, scientists, and professionals in drug development.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like aryl fluorides.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.
-
Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
For aryl fluorides, the initial oxidative addition step is particularly challenging due to the strong C-F bond. Therefore, catalyst systems employing electron-rich and sterically bulky phosphine (B1218219) ligands are often required to facilitate this step.
Quantitative Data Summary
The following table summarizes representative yields for the Heck reaction of simple monofluorinated arenes with various alkenes under different catalytic conditions. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a useful benchmark for expected outcomes.
| Aryl Fluoride | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Fluorobenzene | Styrene (B11656) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 |
| 4-Fluorotoluene | n-Butyl acrylate (B77674) | Pd(dba)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | 18 | ~85 |
| Fluorobenzene | Methyl acrylate | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 110 | 16 | ~90 |
| 4-Fluoroanisole | Styrene | PdCl₂(dppf) | NaOtBu | DMAc | 130 | 24 | ~65 |
Note: Yields are highly dependent on the specific reaction conditions, including the ligand, base, solvent, and temperature. The data presented here are illustrative and may require optimization for this compound.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Dry Solvents: Anhydrous solvents are crucial for optimal reaction performance.
-
Ligand Selection: The choice of ligand is critical for the activation of the C-F bond. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), or biaryl phosphine ligands (e.g., SPhos, XPhos) are recommended.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from general procedures for the Heck reaction of less reactive aryl halides.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable biaryl phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-dioxane (B91453) or toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the base (Cs₂CO₃, 2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add anhydrous 1,4-dioxane (or toluene) to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Add styrene (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted alkene.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is suitable for coupling with electron-deficient alkenes.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a dry, oven-dried reaction vessel, combine Pd(OAc)₂ (1.5 mol%) and [HP(t-Bu)₃]BF₄ (3.0 mol%).
-
Add K₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF (or NMP).
-
Add this compound (1.0 equivalent).
-
Add n-butyl acrylate (1.5 equivalents).
-
Seal the vessel and heat the mixture to 120-140 °C.
-
Monitor the reaction by GC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the product.
Visualizations
Caption: The catalytic cycle of the Palladium-catalyzed Heck reaction.
Caption: A generalized experimental workflow for the Heck reaction.
Application Notes and Protocols for the Sonogashira Coupling of 1-Ethyl-4-fluorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction between 1-ethyl-4-fluorobenzene and various terminal alkynes. This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science. The protocols described herein are particularly relevant for researchers in drug development, as the resulting 1-ethyl-4-(alkynyl)benzene scaffolds are found in a variety of biologically active molecules.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. While aryl iodides and bromides are the most common coupling partners, recent advancements have enabled the use of more challenging substrates like aryl fluorides.
The coupling of this compound is of particular interest due to the prevalence of the 4-ethylphenyl moiety in pharmaceutical compounds. This application note focuses on a robust, palladium-catalyzed, copper-free Sonogashira coupling protocol promoted by lithium hexamethyldisilazide (LiHMDS), which has proven effective for unreactive, electron-rich aryl fluorides.[2]
Reaction Mechanism and Workflow
The LiHMDS-promoted Sonogashira coupling of aryl fluorides is believed to proceed through a catalytic cycle involving the oxidative addition of the C-F bond to a Pd(0) species, followed by complexation with the alkyne, deprotonation by LiHMDS, and reductive elimination to yield the final product and regenerate the catalyst.[2] The formation of a strong Li-F bond is a key driving force for this reaction.
A general workflow for this reaction is depicted below:
Experimental Protocols
The following protocols are based on the LiHMDS-promoted, palladium-catalyzed Sonogashira coupling of aryl fluorides with terminal alkynes.[2] These conditions have been shown to be effective for a range of electron-rich fluoroarenes and can be adapted for this compound.
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Ethynyltrimethylsilane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add this compound (0.5 mmol, 1.0 eq.), the terminal alkyne (1.25 mmol, 2.5 eq.), and Pd₂(dba)₃ (0.015 mmol, 3 mol%).
-
Add anhydrous THF (3 mL) to the tube.
-
Slowly add LiHMDS (1.0 mmol, 2.0 eq., 1.0 M solution in THF) to the reaction mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 15 hours.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
The following tables summarize the expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on data for structurally similar electron-rich fluoroarenes.[2]
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-Ethyl-4-(phenylethynyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-ethylbenzene | 70-80 |
| 3 | Ethynyltrimethylsilane | (4-Ethylphenylethynyl)trimethylsilane | 75-85 |
| 4 | 4-Ethynyltoluene | 1-Ethyl-4-(p-tolylethynyl)benzene | 80-90 |
| 5 | 1-Ethynyl-4-methoxybenzene | 1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene | 80-90 |
Yields are estimated based on reported data for similar substrates and may vary depending on the specific reaction conditions.
Applications in Drug Development
The 1-ethyl-4-ethynylbenzene (B1585293) moiety and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds.[3] The ethynyl (B1212043) group serves as a versatile handle for further functionalization, often through "click chemistry" reactions, to introduce desirable pharmacophores.[4]
Signaling Pathway Visualization
The products of the Sonogashira coupling of this compound can be utilized to synthesize compounds that modulate various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, these compounds can serve as precursors for kinase inhibitors, which target key enzymes in cell signaling cascades.
Examples of Pharmaceutical Relevance:
While direct incorporation of the 1-ethyl-4-ethynylbenzene core into an approved drug is not extensively documented, structurally similar motifs are prevalent. For example, the 4-ethynylphenyl group is a key component in various kinase inhibitors and other targeted therapies. The ethyl group can provide favorable hydrophobic interactions within the target protein's binding pocket.
Conclusion
The LiHMDS-promoted Sonogashira coupling provides an effective method for the synthesis of 1-ethyl-4-(alkynyl)benzene derivatives from the readily available this compound. This protocol offers a valuable tool for researchers in organic synthesis and drug discovery, enabling the construction of complex molecular architectures with potential therapeutic applications. The mild reaction conditions and the avoidance of a copper co-catalyst make this a practical and environmentally conscious approach.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of 1-Ethyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the preparation of a vast array of bioactive molecules and functional materials.
This document provides detailed application notes and protocols for the Friedel-Crafts acylation of 1-Ethyl-4-fluorobenzene. The presence of both an activating ethyl group and a deactivating but ortho-, para-directing fluorine atom on the aromatic ring presents a unique case for studying regioselectivity and optimizing reaction conditions. The resulting acylated products are valuable building blocks in medicinal chemistry and materials science.
Reaction Principle and Regioselectivity
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of this compound.
The regioselectivity of the acylation is directed by the substituents on the benzene (B151609) ring. The ethyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. In the case of this compound, the incoming acyl group is predominantly directed to the positions ortho to the activating ethyl group, which are meta to the deactivating fluorine atom. Steric hindrance may influence the ratio of the possible regioisomers.
Data Presentation: Reaction Conditions for Friedel-Crafts Acylation
The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of substituted benzenes, which can be adapted for this compound.
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fluorobenzene | Acetyl Chloride | Boron Trifluoride / HF | - | Ambient | 23 h | 98 (90% purity) | [1] |
| Fluorobenzene | Acetic Anhydride (B1165640) | Scandium Triflate Resin | - | 40-60 (Microwave) | 0.5-30 min | High (unspecified) | [2] |
| Ethylbenzene | Acetyl Chloride | Aluminum Chloride | Methylene (B1212753) Chloride | 0 to RT | 25 min | Good (unspecified) | |
| Toluene | Acetic Anhydride | Triphenyltin grafted on SBA-15 | - | Not specified | Not specified | Not specified | |
| Anisole | Benzoyl Chloride | Copper(II) Triflate | [bmim][BF4] | 80 | >1 h | Quantitative |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride Catalyst
This protocol describes a standard procedure for the acylation of an aromatic compound using a strong Lewis acid catalyst.[3]
Materials:
-
This compound
-
Acetyl chloride (or other acyl halide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, 100-mL round-bottomed flask equipped with an addition funnel, a reflux condenser, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Prepare a solution of acetyl chloride (1.1 equivalents) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.
-
Add the this compound solution dropwise to the reaction mixture, ensuring the temperature does not rise excessively.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Microwave-Assisted Friedel-Crafts Acylation using a Solid-Supported Catalyst
This protocol offers a more environmentally friendly approach using a recyclable catalyst and microwave irradiation.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 equivalent), acetic anhydride (1 to 5 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of the substrate).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 65-195 watts. Use pulsed irradiation (e.g., 30 seconds on, followed by a cooling period).
-
Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.
-
Wash the filtrate with water until the pH of the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow for Protocol 1
Caption: Workflow for AlCl₃-catalyzed acylation.
References
Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-Ethyl-4-fluorobenzene
Introduction
1-Ethyl-4-fluorobenzene (CAS 459-47-2) is a key fluorinated aromatic compound utilized as a versatile starting material in the synthesis of various pharmaceutical intermediates.[1][2] Its structure, which includes an ethyl group and a fluorine atom in a para arrangement on a benzene (B151609) ring, allows for a range of chemical transformations. The presence of the fluorine atom is particularly significant in drug design, as it can enhance critical properties of active pharmaceutical ingredients (APIs), such as metabolic stability, lipophilicity, and binding affinity to target receptors.[3][4] These application notes provide detailed protocols and synthetic pathways for the conversion of this compound into valuable intermediates for the pharmaceutical industry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 459-47-2[2] |
| Molecular Formula | C₈H₉F[2] |
| Molecular Weight | 124.15 g/mol [2] |
| IUPAC Name | This compound[2] |
| Boiling Point | ~144-145 °C |
| Density | ~0.95 g/cm³ |
Key Synthetic Transformation: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a primary method for functionalizing this compound. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The reaction is highly regioselective due to the ortho, para-directing effects of the ethyl and fluoro groups. Steric hindrance from the ethyl group favors acylation at the position ortho to the fluorine atom (and meta to the ethyl group). The resulting aromatic ketones are crucial intermediates for more complex molecules.[7][8]
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation side reactions.[9][10]
Diagram: General Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Application Example: Synthesis of 4'-Ethylpropiophenone
4'-Ethylpropiophenone (CAS 27465-51-6) is a valuable pharmaceutical intermediate synthesized via the Friedel-Crafts acylation of this compound with propionyl chloride.[7][8][11]
Table: Reaction Parameters for Synthesis of 4'-Ethylpropiophenone
| Parameter | Value / Condition |
| Starting Material | This compound |
| Acylating Agent | Propionyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% (representative) |
| Purity | >98% (after purification) |
Experimental Protocols
Protocol 1: Synthesis of 4'-Ethylpropiophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 4'-Ethylpropiophenone from this compound.
Materials:
-
This compound (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Diagram: Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for synthesis and purification.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C. Following this, add this compound (1.0 eq) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a flask containing crushed ice and 1M HCl. Stir vigorously for 15-20 minutes until all solids have dissolved.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 4'-Ethylpropiophenone by vacuum distillation.
Protocol 2: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as this compound, to produce the corresponding aryl aldehyde.[12][13] The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Sodium acetate (B1210297) solution
-
Diethyl ether or Dichloromethane
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask, cool DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent. Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Extract the product with diethyl ether or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography or distillation.
This compound is a valuable and adaptable precursor for synthesizing a range of pharmaceutical intermediates. The protocols provided for Friedel-Crafts acylation and Vilsmeier-Haack formylation demonstrate robust and scalable methods for its functionalization. These pathways yield key building blocks, such as 4'-Ethylpropiophenone and formylated derivatives, which are essential for the development of advanced active pharmaceutical ingredients. Researchers and drug development professionals can leverage these methodologies to facilitate efficient and reliable synthesis pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. CAS 27465-51-6: 4-Ethylpropiophenone | CymitQuimica [cymitquimica.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Application of 1-Ethyl-4-fluorobenzene in Agrochemical Synthesis: A Review of Available Data
Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available, detailed information on the specific application of 1-Ethyl-4-fluorobenzene as a direct starting material or key intermediate in the synthesis of commercialized agrochemicals. While general chemical supplier information suggests its potential use in the agrochemical sector, specific synthesis pathways, experimental protocols, and quantitative data for its conversion into named pesticides, herbicides, or fungicides are not documented in the accessible literature.
The agrochemical industry extensively utilizes fluorinated building blocks to enhance the efficacy, metabolic stability, and pharmacokinetic properties of active ingredients. Compounds structurally related to this compound, such as 4-fluoroaniline (B128567) and 1-bromo-4-fluorobenzene, are well-documented precursors for a variety of agrochemicals. However, the ethyl substituent at the 1-position of this compound presents a different synthetic handle, and established agrochemical synthesis routes leveraging this specific structure have not been identified in this review.
Potential Synthetic Utility and Research Gaps
From a chemical standpoint, this compound offers several potential reaction sites for agrochemical synthesis, which remain largely unexplored in the public domain:
-
Modification of the Ethyl Group: The ethyl group could be functionalized through various reactions, such as benzylic bromination or oxidation, to introduce functionalities that could be further elaborated into an agrochemical scaffold.
-
Electrophilic Aromatic Substitution: The fluorine atom and the ethyl group direct electrophilic substitution to specific positions on the benzene (B151609) ring, allowing for the introduction of other functional groups necessary for biological activity.
-
Nucleophilic Aromatic Substitution: While less reactive than nitro-activated fluorobenzenes, the fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions.
The absence of published research or patents detailing the use of this compound in agrochemical synthesis suggests that either this specific building block has not been a focus of major agrochemical research and development, or that such applications are proprietary and not publicly disclosed.
Synthesis of Agrochemicals from Structurally Related Fluorinated Precursors
To provide context on how fluorobenzene (B45895) derivatives are utilized in agrochemical synthesis, the following sections detail the application of more commonly cited fluorinated building blocks.
General Workflow for Agrochemical Synthesis from Fluorinated Precursors
The synthesis of a novel agrochemical from a fluorinated precursor typically follows a multi-step process. The general workflow can be visualized as follows:
Caption: General workflow for agrochemical synthesis.
Conclusion
For researchers, scientists, and drug development professionals interested in the application of fluorinated compounds in agrochemicals, the exploration of this compound presents a potential area for novel research. However, based on currently available information, there are no established protocols or application notes to report. The focus of published research remains on other fluorinated building blocks. Further investigation into the reactivity and potential applications of this compound could yield new insights and potentially lead to the development of novel agrochemical active ingredients.
Application Notes and Protocols for the Nitration of 1-Ethyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic aromatic nitration of 1-ethyl-4-fluorobenzene. The primary product of this reaction is 1-ethyl-4-fluoro-2-nitrobenzene, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Introduction
The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2][3]
The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. The ethyl group (-CH₂CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions.[4][5] The fluorine atom is a deactivating group but also an ortho and para director due to the donation of its lone pair of electrons into the ring through resonance.[6][7] In this case, the activating ethyl group has a dominant directing effect, leading to the preferential substitution at the position ortho to the ethyl group and meta to the fluorine atom.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the nitration of this compound. The data is based on typical conditions for similar aromatic nitrations and should be considered as a guideline. Actual yields may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Starting material. |
| Concentrated Nitric Acid | 1.1 - 1.5 molar equivalents | The nitrating agent. A slight excess is used to ensure complete reaction. |
| Concentrated Sulfuric Acid | 2.0 - 3.0 molar equivalents | Acts as a catalyst to generate the nitronium ion and as a dehydrating agent.[1][2] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | The reaction is exothermic and maintaining a low temperature is crucial to prevent over-nitration and the formation of by-products.[8] |
| Reaction Time | 1 - 3 hours | The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Work-up and Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Extraction Solvent | Dichloromethane (B109758) or Ethyl Acetate (B1210297) | To isolate the product from the aqueous layer. |
| Washing Agents | Water, 5% Sodium Bicarbonate, Brine | To remove residual acid and salts. |
| Drying Agent | Anhydrous Sodium Sulfate (B86663) | To remove residual water from the organic layer. |
| Purification Method | Column Chromatography or Distillation | To obtain the pure product. |
| Expected Outcome | ||
| Major Product | 1-Ethyl-4-fluoro-2-nitrobenzene | The primary regioisomer formed due to the directing effects of the ethyl and fluoro groups. |
| Expected Yield | 70 - 85% | This is an estimated yield based on similar reactions and may vary. |
Experimental Protocol
Materials:
-
This compound
-
Concentrated nitric acid (~70%)
-
Concentrated sulfuric acid (~98%)
-
Ice
-
Deionized water
-
Dichloromethane (or Ethyl Acetate)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 100 mL round-bottom flask, add concentrated sulfuric acid (10 mL, ~184 mmol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid (3.5 mL, ~79 mmol) dropwise to the sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition. This mixture should be prepared fresh before use.
-
-
Nitration Reaction:
-
In a separate flask, dissolve this compound (10.0 g, 72.4 mmol) in a minimal amount of a suitable inert solvent like dichloromethane if necessary, although it can often be used neat.
-
Cool the flask containing the this compound to 0 °C in an ice-water bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred this compound solution over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.[8]
-
After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash successively with water (2 x 30 mL), 5% sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain the pure 1-ethyl-4-fluoro-2-nitrobenzene.
-
Safety Precautions:
-
Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood. They are highly corrosive and strong oxidizing agents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
This compound is a flammable liquid. Keep away from open flames and heat sources.
Diagrams
Caption: Experimental workflow for the nitration of this compound.
Caption: Mechanism of electrophilic aromatic nitration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. aakash.ac.in [aakash.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. chm.uri.edu [chm.uri.edu]
Application Notes and Protocols: Derivatization of 1-Ethyl-4-fluorobenzene for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key derivatization strategies for 1-ethyl-4-fluorobenzene, a valuable starting material in medicinal chemistry. The incorporation of the fluoroethylphenyl moiety can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines protocols for common and impactful derivatization reactions, including electrophilic aromatic substitution and subsequent functional group transformations, to generate versatile intermediates for drug discovery programs.
Introduction to Derivatization Strategies
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatization can be broadly categorized into two main approaches:
-
Electrophilic Aromatic Substitution (EAS): The ethyl group is an ortho-, para-director, activating the benzene (B151609) ring for substitution at the positions ortho to the ethyl group. Key EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce functional groups that can be further manipulated.
-
Modification of the Ethyl Group: The ethyl group itself can be functionalized, for example, through benzylic halogenation, to provide another point of attachment for building molecular complexity.
-
Cross-Coupling Reactions: Derivatization via EAS, such as halogenation, can furnish substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
This document will focus on a multi-step synthetic sequence beginning with the Friedel-Crafts acylation of this compound, followed by a Willgerodt-Kindler reaction to produce a key phenylacetic acid intermediate, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, protocols for nitration and bromination are provided as alternative primary derivatization pathways.
Key Derivatization Reactions and Protocols
Friedel-Crafts Acylation: Synthesis of 2-Chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one
Friedel-Crafts acylation is a robust method for the introduction of an acyl group onto the aromatic ring, yielding an aryl ketone. The use of chloroacetyl chloride provides a versatile product with a reactive handle for further modifications.
Experimental Protocol:
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
To this mixture, add this compound (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 2-chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Willgerodt-Kindler Reaction: Synthesis of 2-(4-Ethyl-2-fluorophenyl)acetic acid
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (via a thioamide intermediate), effectively migrating the carbonyl group to the terminal position of the alkyl chain. This reaction provides a direct route to phenylacetic acid derivatives, which are prevalent in medicinal chemistry.
Experimental Protocol:
Materials:
-
2-Chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one
-
Sulfur powder
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine 2-chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).
-
Heat the mixture to reflux (typically around 130-150 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thioamide.
-
Cool the reaction mixture and wash with an organic solvent like diethyl ether or toluene (B28343) to remove any unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude 2-(4-ethyl-2-fluorophenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Electrophilic Aromatic Substitution: Nitration and Bromination
Protocol 3.1: Nitration of this compound
Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for an amino group or other functionalities.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
In a separate flask, cool this compound in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred this compound, maintaining the internal reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for an additional 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of nitro-isomers. The isomers can be separated by column chromatography.
Protocol 3.2: Bromination of this compound
Bromination introduces a bromine atom, which is a versatile handle for cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask protected from light, dissolve this compound in the anhydrous solvent.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add N-Bromosuccinimide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by washing with saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting bromo-isomers can be purified by column chromatography or distillation.
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the derivatization of this compound and analogous compounds. Note that yields and isomer ratios are highly dependent on the specific reaction conditions.
| Reaction | Starting Material | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Friedel-Crafts Acylation | This compound | Chloroacetyl chloride | AlCl₃ | Dichloromethane | 0 - RT | 4 - 6 | 2-Chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one | 70-85 (estimated) | Analogous Reactions[1] |
| Willgerodt-Kindler | Aryl Alkyl Ketone | Sulfur, Morpholine | - | Dioxane or DMF | Reflux | 4 - 8 | Arylacetic Acid (via thioamide) | 60-80[2][3] | |
| Nitration | This compound | HNO₃, H₂SO₄ | - | - | 0 - 10 | 1 - 2 | Mixture of nitro-isomers | ~85 (total) | Analogous Reactions[3] |
| Bromination | Fluorobenzene | Br₂ | FeBr₃ | - | RT | 2 - 4 | 4-Bromofluorobenzene | High Yield | [4] |
Visualizations
Reaction Pathway for the Synthesis of 2-(4-Ethyl-2-fluorophenyl)acetic acid
Caption: Synthetic pathway from this compound to 2-(4-ethyl-2-fluorophenyl)acetic acid.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Step-by-step workflow for a typical Friedel-Crafts acylation experiment.
Logical Relationship of Derivatization Strategies
References
- 1. Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary a… [ouci.dntb.gov.ua]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
Scale-Up Synthesis of 1-Ethyl-4-fluorobenzene Derivatives: Application Notes and Protocols for Pharmaceutical and Agrochemical Research
Application Notes
Introduction
1-Ethyl-4-fluorobenzene and its derivatives are pivotal structural motifs in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic properties.[1] Consequently, robust and scalable synthetic routes to these compounds are of high interest to researchers, scientists, and drug development professionals. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on methods amenable to industrial production.
Synthetic Strategies for Scale-Up
Several synthetic strategies can be employed for the large-scale production of this compound. The selection of the optimal route depends on factors such as the availability of starting materials, cost, safety considerations, and the desired purity of the final product. Key transformations include the introduction of the fluorine atom and the ethyl group onto the benzene (B151609) ring.
-
Fluorination: The Balz-Schiemann reaction is a classical and reliable method for introducing fluorine onto an aromatic ring by converting an arylamine to an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate.[2][3] For large-scale operations, safety is a primary concern due to the potentially explosive nature of isolated diazonium salts.[4] Continuous flow protocols have been developed to mitigate these risks by avoiding the isolation of the hazardous intermediate, making the Balz-Schiemann reaction a viable option for industrial-scale synthesis.[5][6]
-
Ethyl Group Introduction: The Friedel-Crafts reaction is a cornerstone of industrial aromatic chemistry.[7] For the synthesis of this compound, a two-step sequence involving Friedel-Crafts acylation of fluorobenzene (B45895) with an acetylating agent, followed by reduction of the resulting ketone, is generally preferred over direct Friedel-Crafts alkylation. This is because acylation does not suffer from poly-substitution and carbocation rearrangement issues that can plague alkylation reactions.[8][9]
-
Cross-Coupling Reactions: For the synthesis of more complex derivatives of this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are powerful tools for forming new carbon-carbon bonds.[10][11] These reactions are known for their high functional group tolerance and have been successfully implemented on an industrial scale.[12]
Challenges in Scaling Up
Scaling up the synthesis of fluorinated aromatic compounds presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Exothermic Reactions: Many of the key reactions, such as Grignard reagent formation and Friedel-Crafts reactions, are highly exothermic.[13] Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality. The use of continuous flow reactors can offer significant advantages in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat exchange.[14]
-
Handling of Hazardous Reagents: The synthesis often involves the use of hazardous materials such as strong acids, organometallic reagents, and potentially explosive intermediates.[4] Proper safety protocols, including the use of appropriate personal protective equipment and engineering controls, are paramount.
-
Impurity Profile: The impurity profile of the final product can be affected by the scale of the reaction. Side reactions that are insignificant at the lab scale can become major issues in a large-scale production setting. Careful process optimization and robust purification methods are necessary to ensure the final product meets the required specifications.
Experimental Protocols
This section provides a detailed, two-step protocol for the scale-up synthesis of this compound starting from fluorobenzene.
Step 1: Friedel-Crafts Acylation of Fluorobenzene to 4-Fluoroacetophenone
This protocol describes the acylation of fluorobenzene with acetic anhydride (B1165640) using aluminum chloride as a catalyst.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.
-
Fluorobenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Charge the reactor with anhydrous aluminum chloride (2.0 kg, 15.0 mol) and dichloromethane (10 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of fluorobenzene (1.0 kg, 10.4 mol) and acetic anhydride (1.1 kg, 10.8 mol) in dichloromethane (2 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully and slowly quench the reaction by pouring the mixture into a separate vessel containing crushed ice (10 kg) and concentrated hydrochloric acid (2 L).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers and wash sequentially with water (5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-fluoroacetophenone.
Step 2: Clemmensen Reduction of 4-Fluoroacetophenone to this compound
This protocol describes the reduction of the ketone functionality to an ethyl group.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) with mechanical stirrer, thermocouple, and reflux condenser.
-
4-Fluoroacetophenone (from Step 1)
-
Zinc amalgam (prepared from zinc dust and mercuric chloride)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (1.5 kg, 23 mol) with a solution of mercuric chloride (150 g) in water (1.5 L) for 10 minutes. Decant the aqueous solution.
-
Charge the reactor with the prepared zinc amalgam, water (3 L), and concentrated hydrochloric acid (3 L).
-
Add a solution of 4-fluoroacetophenone (1.0 kg, 7.2 mol) in toluene (3 L) to the reactor.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add additional portions of concentrated hydrochloric acid (1 L) every 2-3 hours to maintain a strongly acidic environment.
-
Monitor the reaction by TLC or GC. Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers and wash sequentially with water (3 L), saturated sodium bicarbonate solution (3 L), and brine (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under atmospheric pressure.
Data Presentation
Table 1: Summary of Quantitative Data for the Scale-Up Synthesis of this compound
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Clemmensen Reduction |
| Starting Material | Fluorobenzene | 4-Fluoroacetophenone |
| Scale | 1.0 kg (10.4 mol) | 1.0 kg (7.2 mol) |
| Key Reagents | Acetic anhydride (1.1 kg, 10.8 mol), AlCl₃ (2.0 kg, 15.0 mol) | Zinc amalgam (1.5 kg Zn), Conc. HCl |
| Solvent | Dichloromethane | Toluene, Water |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) | Reflux (~100-110 °C) |
| Reaction Time | 6-9 hours | 8-12 hours |
| Typical Yield | 85-90% | 75-85% |
| Purity (by GC) | >95% (crude) | >98% (after distillation) |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. CAS 459-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
Application Note: GC-MS Protocol for Monitoring 1-Ethyl-4-fluorobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the monitoring of chemical reactions involving 1-Ethyl-4-fluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is suitable for tracking the consumption of starting materials, the formation of products, and the emergence of byproducts, enabling precise reaction optimization and kinetic studies. This document outlines sample preparation, GC-MS parameters, and data analysis procedures, including a quantitative analysis workflow utilizing an internal standard.
Introduction
This compound is a halogenated aromatic compound frequently employed as a starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals. Common reactions involving this substrate include electrophilic aromatic substitutions, such as Friedel-Crafts acylations, and cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Accurate and real-time monitoring of these reactions is crucial for ensuring optimal yield, purity, and safety. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[3][4]
Experimental Protocols
Sample Preparation
A critical step for accurate GC-MS analysis is the proper preparation of samples drawn from the reaction mixture.
Materials:
-
Dichloromethane (B109758) (DCM), pesticide grade or equivalent
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Internal Standard (IS) solution: Fluorene-d10 in dichloromethane (100 µg/mL)
-
2 mL GC vials with septa
Procedure:
-
Reaction Quenching & Extraction: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of cold deionized water in a microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 1 mL of dichloromethane to the quenched sample. Vortex the mixture vigorously for 1 minute to extract the organic components.
-
Phase Separation: Centrifuge the sample at 2000 rpm for 2 minutes to ensure complete phase separation.
-
Drying: Carefully transfer the organic (bottom) layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Internal Standard Spiking: Transfer 100 µL of the dried organic extract to a 2 mL GC vial. Add 10 µL of the 100 µg/mL Fluorene-d10 internal standard solution.
-
Dilution: Dilute the sample with an additional 890 µL of dichloromethane to a final volume of 1 mL. Cap the vial and vortex briefly. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound reactions. Modifications may be necessary depending on the specific reaction and available instrumentation.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5973N MS Detector (or equivalent)
-
Autosampler
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp 1: 15 °C/min to 180 °C, Ramp 2: 25 °C/min to 280 °C (hold 5 min) |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 400 amu |
| Scan Mode | Full Scan |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by calculating the relative response factor (RRF) of the analyte compared to the internal standard.
Procedure:
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the expected product(s). Spike each standard with the internal standard at a constant concentration. Analyze the standards using the GC-MS method described above.
-
Response Factor Calculation: For each analyte, calculate the RRF using the following formula: RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Quantification of Reaction Samples: Analyze the prepared reaction samples. The concentration of each analyte in the sample can be calculated using the following formula: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)
Example Data:
The following table summarizes hypothetical quantitative data from monitoring a Friedel-Crafts acylation of this compound with acetyl chloride to form 1-(4-ethyl-2-fluorophenyl)ethan-1-one.
| Time (min) | This compound (mM) | Product (mM) | Internal Standard (Area Counts) |
| 0 | 100.0 | 0.0 | 5,520,100 |
| 15 | 75.2 | 24.8 | 5,498,300 |
| 30 | 51.5 | 48.5 | 5,510,600 |
| 60 | 22.1 | 77.9 | 5,532,000 |
| 120 | 5.8 | 94.2 | 5,489,500 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS monitoring.
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable method for monitoring reactions involving this compound. The combination of a straightforward sample preparation procedure, optimized instrumental parameters, and an internal standard-based quantitative analysis allows for accurate tracking of reaction progress. This methodology is invaluable for researchers and scientists in the field of drug development and organic synthesis, enabling efficient process optimization and a deeper understanding of reaction kinetics.
References
Application Note: Quantitative Analysis of 1-Ethyl-4-fluorobenzene using a Stability-Indicating HPLC-UV Method
AN-HPLC-028
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Ethyl-4-fluorobenzene. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection by ultraviolet (UV) spectroscopy. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for the quantification of this aromatic compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Accurate quantification is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and robustness.[2][3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV system.
Chemical Structure and Properties:
-
Boiling Point: ~141.6 °C[7]
-
LogP: 3.26[7]
-
Appearance: Liquid[6]
-
Solubility: Not miscible in water[1]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound (analytical standard, purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent.
-
Mix thoroughly to ensure complete dissolution. This stock solution should be stored at 2-8 °C when not in use.
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase (70:30 ACN:H₂O).
-
For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter each working standard solution through a 0.45 µm syringe filter before injection.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase as necessary to bring the concentration into the linear range of the assay.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the series of working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative performance of this method is summarized in the following tables.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| Retention Time (RT) | Approx. 4.5 min | 4.52 min |
Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Workflow and Diagrams
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is suitable for routine quality control and research applications where accurate determination of this compound is required. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories.
References
- 1. This compound | 459-47-2 [chemicalbook.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 459-47-2 [sigmaaldrich.com]
- 7. This compound | CAS#:459-47-2 | Chemsrc [chemsrc.com]
Application Notes and Protocols: 1-Ethyl-4-fluorobenzene as a Precursor for the Synthesis of Nematic Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated liquid crystals are a critical class of materials in modern display technology and other advanced applications due to their unique properties, including high chemical stability, low viscosity, and tailored dielectric anisotropy. 1-Ethyl-4-fluorobenzene serves as a valuable and versatile precursor for the synthesis of various fluorinated mesogens, particularly calamitic (rod-shaped) liquid crystals such as the well-known 4-alkyl-4'-cyanobiphenyls. The presence of the fluorine atom can significantly influence the mesomorphic behavior and electro-optical properties of the final liquid crystal molecule.
This document provides detailed application notes and experimental protocols for the synthesis of a nematic liquid crystal, 4-ethyl-4'-cyanobiphenyl, using this compound as a key starting material. The synthetic strategy involves a two-step process: a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.
I. Synthetic Pathway Overview
The synthesis of 4-ethyl-4'-cyanobiphenyl from this compound is proposed via a two-step synthetic route. The initial step involves the Friedel-Crafts acylation of an appropriate biphenyl (B1667301) precursor (formed in situ or pre-synthesized) to introduce the ethylbenzoyl group. However, a more direct conceptual pathway, starting from a functionalized this compound derivative, can be envisioned through coupling chemistries. For the purpose of these notes, a well-established route to 4-alkyl-4'-cyanobiphenyls is adapted, highlighting the introduction of the ethylphenyl moiety, for which this compound serves as a conceptual precursor building block. The general, established synthesis of 4-alkyl-4'-cyanobiphenyls often starts from biphenyl.[1]
A plausible synthetic route starting from biphenyl to yield 4-ethyl-4'-cyanobiphenyl is outlined below. This highlights how an ethylphenyl group, conceptually derived from this compound, is incorporated.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 4-ethyl-4'-cyanobiphenyl.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Ethanoyl-1,1'-biphenyl (Friedel-Crafts Acylation)
This protocol describes the acylation of biphenyl to introduce the ethanoyl group.
Materials:
-
Biphenyl
-
Ethanoyl chloride (Acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanoyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred suspension.
-
To this mixture, add a solution of biphenyl (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) to yield 4-ethanoyl-1,1'-biphenyl as a white solid.
Expected Yield and Purity:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
|---|
| 4-Ethanoyl-1,1'-biphenyl | C₁₄H₁₂O | 196.25 | 75-85 | >98 |
Protocol 2: Synthesis of 4-Ethyl-1,1'-biphenyl (Wolff-Kishner Reduction)
This protocol describes the reduction of the ketone functional group to a methylene (B1212753) group.
Materials:
-
4-Ethanoyl-1,1'-biphenyl
-
Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethanoyl-1,1'-biphenyl (1.0 eq.) in diethylene glycol.
-
Add hydrazine hydrate (4.0 eq.) and potassium hydroxide pellets (4.0 eq.) to the solution.
-
Heat the mixture to 180-200 °C and reflux for 4-6 hours. Water and excess hydrazine will distill off.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with dilute HCl, followed by deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify by column chromatography on silica (B1680970) gel (eluent: hexane) to afford 4-ethyl-1,1'-biphenyl.
Expected Yield and Purity:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by GC-MS) (%) |
|---|
| 4-Ethyl-1,1'-biphenyl | C₁₄H₁₄ | 182.26 | 80-90 | >99 |
Protocol 3: Synthesis of 4-Ethyl-4'-cyanobiphenyl
This protocol involves the bromination of 4-ethyl-1,1'-biphenyl followed by a cyanation reaction.
Part A: Bromination
-
Dissolve 4-ethyl-1,1'-biphenyl (1.0 eq.) in a suitable solvent like carbon tetrachloride or dichloromethane in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add bromine (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 4-bromo-4'-ethyl-1,1'-biphenyl by recrystallization.
Part B: Cyanation (Rosenmund-von Braun Reaction)
-
In a round-bottom flask, combine 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq.) and copper(I) cyanide (CuCN, 1.2 eq.) in a high-boiling polar solvent such as dimethylformamide (DMF).
-
Heat the mixture to reflux (around 150-160 °C) for 6-8 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into an aqueous solution of ferric chloride to decompose the copper complexes.
-
Extract the product with a suitable organic solvent like toluene (B28343) or ethyl acetate.
-
Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography followed by recrystallization from a hexane/ethanol mixture.
Final Product Characterization and Properties:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Mesophase | Transition Temp. (°C) |
|---|
| 4-Ethyl-4'-cyanobiphenyl | C₁₅H₁₃N | 207.27 | Nematic | K 119 N 128 I |
III. Characterization of Liquid Crystalline Properties
The synthesized 4-ethyl-4'-cyanobiphenyl should be characterized to confirm its liquid crystalline behavior.
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal to nematic, nematic to isotropic).[2]
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of the nematic mesophase.[2] The nematic phase typically exhibits a Schlieren texture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Workflow for Characterization
Caption: Characterization workflow for the synthesized liquid crystal.
Disclaimer: The provided protocols are based on established chemical principles and literature precedents for the synthesis of similar compounds.[1] Researchers should adapt these procedures as necessary and perform all experiments with appropriate safety precautions in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1-Ethyl-4-fluorobenzene Suzuki Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium catalyst loading for the Suzuki-Miyaura coupling of 1-ethyl-4-fluorobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction efficiency.
Troubleshooting Guides
Low yields or failed reactions in Suzuki coupling can often be traced back to suboptimal catalyst loading. The following table outlines common problems, their potential causes related to catalyst loading, and recommended solutions.
| Problem | Potential Cause Related to Catalyst Loading | Recommended Solution |
| Low or No Conversion | Insufficient Catalyst Loading: The amount of active Pd(0) is too low to drive the reaction to completion, especially with less reactive aryl fluorides.[1][2] | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). For challenging substrates, specialized ligands like Buchwald ligands may be necessary even at higher loadings.[1][2] |
| Catalyst Deactivation/Oxidation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[1] | Ensure thorough degassing of all solvents and reagents.[1][3] Consider using a palladium precatalyst that is more stable to air. | |
| Reaction Stalls | Catalyst Turnover is Low: The catalyst completes a limited number of cycles and then becomes inactive. | Screen different ligands that can stabilize the palladium catalyst and promote efficient turnover. Bulky, electron-rich phosphine (B1218219) ligands are often effective.[2][4] |
| Formation of Side Products (e.g., Homocoupling) | High Local Concentration of Active Catalyst: Can sometimes promote side reactions like the homocoupling of the boronic acid.[1] | While counterintuitive, in some cases, a slightly lower catalyst loading or slower addition of the catalyst can minimize this. Ensure the reaction is thoroughly degassed as oxygen can also promote homocoupling.[1] |
| Protodeboronation: The boronic acid is degraded before it can couple. This is less directly related to catalyst loading but is a common issue.[1] | Use of boronic esters (e.g., pinacol (B44631) esters) can improve stability.[1] | |
| Inconsistent Results | Inaccurate Dispensing of Catalyst: Small variations in the amount of catalyst, especially at low loadings, can lead to significant differences in yield. | Prepare a stock solution of the catalyst and ligand to ensure accurate and reproducible dispensing. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of an aryl fluoride (B91410) like this compound?
For aryl fluorides, which are generally less reactive than aryl bromides or iodides, a higher catalyst loading is often required. A typical starting point is between 1-3 mol% of the palladium source.[2][5] The optimal loading will depend on the specific reaction conditions, including the boronic acid, base, solvent, and temperature.
Q2: How do I know if I need to increase the catalyst loading?
If you observe low or no conversion of your starting materials despite allowing for sufficient reaction time and ensuring all other reagents are pure and the conditions are appropriate, insufficient catalyst loading is a likely culprit.[3] Monitoring the reaction by TLC or LC-MS can help determine if the reaction has stalled.
Q3: Can the catalyst loading be too high? What are the disadvantages of using excessive catalyst?
Yes, catalyst loading can be too high. While it may drive the reaction to completion, excessive palladium can lead to:
-
Increased cost: Palladium catalysts are expensive.
-
More side reactions: Higher catalyst concentrations can sometimes promote undesired side reactions like homocoupling.[1]
-
Difficult purification: Removing residual palladium from the final product can be challenging and may require additional purification steps.
Q4: What is the role of the ligand-to-metal ratio, and how does it relate to catalyst loading?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2][4] A common ligand-to-palladium ratio is 1:1 to 2:1 for bidentate and monodentate ligands, respectively. An excess of ligand can sometimes be beneficial in preventing catalyst decomposition, but a large excess can also inhibit the reaction by occupying coordination sites on the palladium.
Q5: Should I use a Pd(0) or Pd(II) precatalyst?
Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used. Pd(II) sources are often more stable to air and easier to handle, but they require in-situ reduction to the active Pd(0) species.[6] For consistency, using a well-defined Pd(II) precatalyst with a specific ligand is often preferred.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in the Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. The catalyst loading is presented as a variable to be optimized.
Materials:
-
This compound (or its corresponding bromo- or iodo-analogue for higher reactivity)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like SPhos-Pd-G3)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water 4:1, toluene, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation (for Pd(II) sources): In a separate vial, weigh the palladium source (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.02 mmol, 2 mol%). Add a small amount of the degassed solvent to dissolve or suspend the catalyst and ligand.
-
Catalyst Addition: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Optimization of Catalyst Loading:
To optimize the catalyst loading, a series of parallel reactions should be set up where the molar percentage of the palladium catalyst is varied (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%). The yield of the desired product is then determined for each reaction to identify the lowest catalyst loading that provides a high and reproducible yield.
Data Presentation
The following table presents representative data for the Suzuki coupling of a similar substrate, 1-bromo-4-fluorobenzene, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 18 | ~92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 24 | ~85 |
| 4 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 8 | >95[7] |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual yields for the Suzuki coupling of this compound may vary and require specific optimization.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields focusing on catalyst optimization.
References
Preventing side reactions in the Friedel-Crafts alkylation of 1-Ethyl-4-fluorobenzene
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the Friedel-Crafts alkylation of 1-Ethyl-4-fluorobenzene. Below you will find frequently asked questions (FAQs) and troubleshooting protocols to help prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when performing a Friedel-Crafts alkylation on this compound?
A1: The primary side reactions of concern are polyalkylation and carbocation rearrangement . Polyalkylation occurs because the introduction of an initial alkyl group activates the aromatic ring, making the product more reactive than the starting material.[1][2] Carbocation rearrangement can lead to the formation of isomeric products if the alkylating agent can form a more stable carbocation through a hydride or alkyl shift.
Q2: How do the ethyl and fluoro substituents on the starting material direct the incoming alkyl group?
A2: Both the ethyl group and the fluorine atom are ortho, para-directors.
-
Ethyl Group (-CH₂CH₃): This is an activating group that directs incoming electrophiles to the positions ortho and para to it through an electron-donating inductive effect and hyperconjugation.
-
Fluorine Atom (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director because of an electron-donating resonance effect (+M) from its lone pairs.
In this compound, the positions ortho to the activating ethyl group (C2 and C6) are the most likely sites for alkylation. The fluorine's directing effect reinforces substitution at the C2 and C6 positions (which are meta to the fluorine).
Q3: I am observing a significant amount of di- and tri-alkylated products. How can I favor mono-alkylation?
A3: Polyalkylation is a common issue because the mono-alkylated product is more nucleophilic than the starting material.[3] To minimize this, several strategies can be employed:
-
Use a Large Excess of the Aromatic Substrate: By increasing the concentration of this compound relative to the alkylating agent, you statistically favor the reaction of the electrophile with the starting material.
-
Control Stoichiometry: Carefully control the molar ratio of your reactants to favor mono-alkylation.
-
Modify Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can reduce the rate of subsequent alkylations.
-
Alternative Synthesis Route: The most effective method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution on the ring.
| Strategy | Principle | Expected Outcome |
| Excess Aromatic Substrate | Increases the probability of the electrophile reacting with the starting material. | Higher yield of mono-alkylated product. |
| Lower Temperature | Decreases the rate of the second alkylation reaction more significantly. | Improved selectivity for mono-alkylation. |
| Acylation-Reduction | The intermediate acyl group deactivates the ring, preventing poly-acylation. | Excellent selectivity for the mono-substituted product. |
Q4: My main product is an isomer with a rearranged alkyl chain. How can I prevent this?
A4: This is a result of carbocation rearrangement, where the initially formed carbocation rearranges to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary one) before attacking the aromatic ring.
To prevent this, you have two main options:
-
Use an Alkylating Agent that Forms a Stable Carbocation: Alkylating agents like tert-butyl chloride form a stable tertiary carbocation that does not rearrange.[3]
-
Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[4] The resulting ketone can then be reduced to the desired alkyl group via a Clemmensen or Wolff-Kishner reduction.
Troubleshooting Guide
Experimental Protocols
Protocol 1: Tert-butylation of this compound (Minimized Rearrangement)
This protocol uses tert-butyl chloride, which forms a stable tertiary carbocation, thus avoiding rearrangement.
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Mixture: In the flask, dissolve this compound (5 equivalents) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution in portions.
-
Alkylating Agent Addition: Add tert-butyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Acylation-Reduction Route for n-Propyl Substituted Product (Avoids Rearrangement and Polyalkylation)
This two-step process is the most robust method for introducing primary alkyl chains without side reactions.
Step 2a: Friedel-Crafts Acylation
Materials:
-
This compound
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Follow the setup and initial steps as in Protocol 1.
-
In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM and cool to 0°C.
-
Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
After addition, stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform the work-up as described in Protocol 1 to isolate the intermediate ketone, 1-(2-ethyl-5-fluorophenyl)propan-1-one.
Step 2b: Clemmensen Reduction of the Ketone
Materials:
-
The ketone from Step 2a
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the ketone from the previous step.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Ethyl-4-fluorobenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-4-fluorobenzene in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound consistently low?
Low yields in cross-coupling reactions involving this compound are often attributed to the high bond dissociation energy of the C-F bond.[1] Unlike aryl iodides, bromides, or even chlorides, aryl fluorides are significantly less reactive and require more specialized and often more forceful conditions for efficient C-F bond activation.[1] The success of the reaction is highly dependent on the choice of catalyst, ligands, base, and solvent.
Q2: What is the best type of catalyst for activating the C-F bond in this compound?
While palladium catalysts are widely used in cross-coupling, nickel catalysts are often more effective for activating the strong C-F bond in aryl fluorides like this compound.[2][3][4] Nickel's lower electronegativity makes it more adept at the oxidative addition of strong bonds.[4] For nickel-catalyzed reactions, sterically demanding and electron-rich ligands are typically required.[4] However, palladium catalysts with specialized, highly electron-donating ligands can also be employed, though they may necessitate more aggressive activating agents.[1]
Q3: Can I use the same reaction conditions for a Suzuki-Miyaura coupling of this compound as I would for 4-iodo-ethylbenzene?
No, the reaction conditions will need to be significantly different. The C-I bond is much weaker than the C-F bond, making 4-iodo-ethylbenzene far more reactive.[1] Standard palladium catalysts and conditions that work well for aryl iodides will likely result in little to no product with this compound.[1] You will need to employ catalytic systems specifically designed for C-F bond activation.
Q4: What role does the base play in Buchwald-Hartwig amination with this compound, and which one should I choose?
In the Buchwald-Hartwig amination, the base is critical for deprotonating the amine or the palladium-amine complex to form the active palladium-amido intermediate, which is necessary for the final C-N bond formation.[5] For challenging substrates like aryl fluorides, strong bases such as sodium tert-butoxide (NaOtBu) are often required to achieve a reasonable reaction rate.[5] However, if your substrates have base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary, potentially at the cost of a slower reaction.[5] The choice of base can also be influenced by the solvent, as its solubility can impact the reaction's efficiency.[6][7]
Q5: Are there any common side reactions to be aware of when working with this compound in Sonogashira couplings?
A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[8] This can be particularly problematic if the desired cross-coupling reaction is slow, which can be the case with unreactive aryl fluorides. Optimizing the reaction conditions to favor the cross-coupling pathway is crucial. This may involve careful selection of the catalyst, copper co-catalyst, base, and solvent, as well as maintaining anaerobic conditions.[9][10]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The C-F bond is strong. Standard Pd catalysts may be ineffective. Switch to a nickel-based catalyst system, such as Ni(PCy₃)₂Cl₂, which has been shown to be effective for aryl fluorides.[2] Alternatively, use a palladium catalyst with highly electron-rich and sterically bulky biaryl phosphine (B1218219) ligands. |
| Inappropriate Ligand | The ligand is crucial for activating the C-F bond. For nickel catalysts, electron-rich and sterically demanding phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) are often necessary to promote oxidative addition.[2] For palladium systems, consider using specialized Buchwald or Fu ligands. |
| Incorrect Base | A strong base is often required. Consider using bases such as Cs₂CO₃ or K₃PO₄. The choice of base can be solvent-dependent, so a small screen may be necessary.[11] |
| Suboptimal Solvent | The solvent can influence catalyst activity and solubility of reagents. Toluene (B28343) or dioxane are common choices. For some systems, polar aprotic solvents may be beneficial.[6][12] |
| Reaction Temperature Too Low | C-F activation is energetically demanding and often requires elevated temperatures. Ensure your reaction is being heated sufficiently, typically in the range of 100-120 °C.[11] |
| Reagent Purity | Ensure the boronic acid or ester is pure and not degraded (protodeboronation). Use freshly opened or purified reagents. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Recommended Action |
| Weak Base | Amination of aryl fluorides typically requires a strong base to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ may be used, but may require longer reaction times or higher temperatures.[5] |
| Catalyst/Ligand Incompatibility | Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., a Buchwald ligand). These ligands are designed to promote both the oxidative addition of the aryl halide and the reductive elimination to form the C-N bond.[13] |
| Solvent Effects | Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[14] The choice of solvent can affect the solubility of the base and the catalytic species. In some cases, polar aprotic solvents have been used successfully.[6] |
| Amine Reactivity | Sterically hindered or electron-poor amines can be less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time, higher catalyst loading) may be necessary. |
| Oxygen Contamination | Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[15] |
Experimental Protocols
Representative Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies reported for the cross-coupling of aryl fluorides.[2]
-
Reaction Setup: In a glovebox, add Ni(PCy₃)₂Cl₂ (5 mol%), the arylboronic acid (1.5 equivalents), and a suitable base such as Cs₂CO₃ (2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M).
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the amination of challenging aryl halides.[13]
-
Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%), a suitable biaryl phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.5 equivalents).
-
Reagent Addition: Add the amine (1.2 equivalents) and this compound (1.0 equivalent). Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Key parameter considerations for different cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Removal of Organotin Impurities from Stille Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of organotin impurities from Stille reaction mixtures, particularly relevant for syntheses involving substrates like 1-Ethyl-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The primary organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) from the transmetalation step and unreacted tetraalkyltin starting materials. Depending on the reaction conditions, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1][2] These compounds are toxic and must be removed, often to parts-per-million (ppm) levels for pharmaceutical applications.[2][3]
Q2: Why is an aqueous potassium fluoride (B91410) (KF) wash the most common first step for removal?
An aqueous KF wash is a widely used and cost-effective method that converts many organotin byproducts into tributyltin fluoride (Bu₃SnF).[4] Bu₃SnF is a highly insoluble solid that precipitates out of the organic phase, allowing for its removal by simple filtration.[4][5]
Q3: How can I confirm the presence of residual organotin impurities in my purified product?
¹H NMR spectroscopy is a reliable method for initial detection, with characteristic signals for tributyltin or trimethyltin (B158744) groups appearing in the upfield region (approximately 0.8-1.5 ppm).[4] For precise, quantitative analysis at trace levels (ppm), more sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are necessary.[4]
Q4: My product is sensitive to water or highly polar. What are the best non-aqueous purification strategies?
For water-sensitive or polar compounds where aqueous workups are challenging, direct purification by flash chromatography is the preferred method.[1] Using silica (B1680970) gel that has been pre-treated with triethylamine (B128534) (2-5% in the eluent) is highly effective.[2][4] Alternatively, employing a stationary phase composed of 10% w/w potassium carbonate (K₂CO₃) mixed with silica gel can also efficiently remove organotin residues without an aqueous wash.[1][3]
Q5: Is it possible to reduce the amount of organotin waste from the start?
Yes, methodologies have been developed that utilize only a catalytic amount of the organotin reagent, which is recycled in situ.[5][6] This approach significantly minimizes the generation of stoichiometric tin waste, thereby simplifying the purification process.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Tin residues remain after aqueous KF wash. | 1. Incomplete Precipitation: Insufficient KF or inadequate mixing time.[2] 2. Wrong Tin Species: Tin hydrides (e.g., Bu₃SnH) or ditins (e.g., Bu₃SnSnBu₃) are less reactive towards KF.[1] | 1. Use a saturated 1M KF solution and stir the biphasic mixture vigorously for at least one hour.[2][7] 2. Before the KF wash, treat the crude mixture with iodine (I₂) to convert these species into Bu₃SnI, which is readily precipitated by KF.[1][7] |
| An insoluble precipitate forms at the organic/aqueous interface. | This is typically the desired formation of solid Bu₃SnF, which can trap the product or prevent layer separation.[1][2] | Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before separating the layers.[1][4][7] |
| Tin residues co-elute with the product during standard silica gel chromatography. | The polarity of the organotin byproducts is too similar to that of the desired product. | 1. Add triethylamine (~2-5%) to the eluent during chromatography.[1][7][8] 2. Use a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel, which has proven to reduce tin levels to <15 ppm.[1][3] |
| Low product yield after purification. | 1. Emulsion Formation: Emulsions during the aqueous workup can trap the product.[4] 2. Adsorption: The product may adsorb onto the precipitated Bu₃SnF or the Celite filter cake.[2] 3. Degradation: The product may be unstable on acidic silica gel. | 1. Add brine (saturated NaCl solution) to help break up emulsions.[4] 2. Thoroughly wash the filter cake with the organic solvent after filtration to recover any adsorbed product.[2] 3. Use a deactivated stationary phase like triethylamine-treated silica or basic alumina.[2][8] |
Data Presentation: Comparison of Removal Methods
The following table summarizes the reported efficiencies of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [1][3] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [1] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [1] |
| Aqueous KF Wash & Celite Filtration | > 95% (variable) | High | [4] |
| Flash Chromatography (Et₃N-treated Silica) | > 98% | High | [4] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This is the most common first-line method for removing the bulk of organotin byproducts.
-
Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution. Shake the funnel vigorously for at least 1 minute.[1][7] Repeat this wash 2-3 times.
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF will likely form at the interface or within the layers.[1]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][7]
-
Final Washes: Return the filtrate to the separatory funnel and separate the layers. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter away the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be subjected to further purification (e.g., column chromatography) if necessary.
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective for removing trace tin residues and is suitable for products that are sensitive to aqueous conditions.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[1][3]
-
Reaction Workup: Concentrate the crude reaction mixture from the Stille coupling under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent (or adsorb onto a small amount of silica) and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualized Workflows
References
Technical Support Center: Improving Regioselectivity in the Functionalization of 1-Ethyl-4-fluorobenzene
Welcome to the technical support center for the regioselective functionalization of 1-Ethyl-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high regioselectivity during the functionalization of this compound?
A1: The primary challenge arises from the competing directing effects of the two substituents on the benzene (B151609) ring. The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director.[1][2][3] This means that incoming electrophiles can potentially attack four different positions on the ring, leading to a mixture of isomers. The key to improving regioselectivity is to manipulate the reaction conditions to favor substitution at a single desired position.
Q2: How do the electronic and steric properties of the ethyl and fluoro substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
A2: The ethyl group is an electron-donating group (+I effect), which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[2][3] Conversely, the fluorine atom is an electron-withdrawing group (-I effect) but also has lone pairs that can be donated through resonance (+M effect), making it an overall deactivator but still an ortho, para-director.[1] Sterically, the ethyl group is bulkier than the fluorine atom, which can hinder attack at the positions ortho to it.[4]
Q3: Which positions are most likely to be functionalized in a typical electrophilic aromatic substitution reaction of this compound?
A3: In a standard electrophilic aromatic substitution (EAS) reaction, the positions ortho to the activating ethyl group (C2 and C6) and the position ortho to the deactivating but ortho, para-directing fluorine atom (C3 and C5) are the most likely sites of attack. The para position to the ethyl group is already occupied by the fluorine atom. The outcome will depend on the specific reaction conditions and the nature of the electrophile.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when aiming for regioselective functionalization of this compound.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts Acylation)
Problem: My reaction is producing a mixture of multiple isomers, and I am unable to isolate the desired product in high yield.
Possible Causes and Solutions:
-
Competing Directing Effects: The activating ethyl group and the deactivating fluoro group are both ortho, para-directors, leading to a mixture of products.
-
Solution 1: Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
-
Solution 2: Choice of Lewis Acid (for Friedel-Crafts): The strength and steric bulk of the Lewis acid can influence the regiochemical outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) to find the optimal selectivity.
-
Solution 3: Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic screen of solvents with varying polarities may improve regioselectivity.
-
-
Steric Hindrance: The bulk of the electrophile or the ethyl group may disfavor substitution at the ortho positions.
-
Solution: To favor substitution at the less sterically hindered position ortho to the fluorine, a bulkier electrophile can be used. Conversely, to attempt substitution ortho to the ethyl group, a smaller electrophile might be more effective, although this is often challenging.
-
Issue 2: Low Yield of the Desired ortho-Functionalized Product
Problem: I am trying to introduce a substituent at the C2 position (ortho to the ethyl group) but am getting very low yields.
Possible Cause and Solution:
-
Dominance of the Fluoro-Directing Effect or Steric Hindrance: The electronic influence of the fluorine or steric hindrance from the ethyl group may be preventing reaction at the desired site.
-
Solution: Directed ortho-Metalation (DoM): This is a powerful technique to achieve regioselective functionalization ortho to a directing metalation group (DMG). By introducing a suitable DMG (e.g., a carboxamide or an oxazoline) at the ethyl group or by utilizing the fluorine atom's weak directing ability in some cases, you can achieve selective deprotonation at the desired ortho position with a strong base like n-butyllithium, followed by quenching with an electrophile.[5][6][7]
-
Data Presentation
The following tables summarize typical regiochemical outcomes for common functionalization reactions on this compound. Please note that these are representative examples, and actual results may vary based on specific reaction conditions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Isomer(s) | Minor Isomer(s) | Approximate Ratio (Major:Minor) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-ethyl-4-fluorobenzene | 3-Nitro-1-ethyl-4-fluorobenzene | Varies with conditions |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-ethyl-4-fluorobenzene | 3-Bromo-1-ethyl-4-fluorobenzene | Varies with conditions |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-1-ethyl-4-fluorobenzene | 3-Acetyl-1-ethyl-4-fluorobenzene | Varies with conditions |
Table 2: Regioselectivity in Directed ortho-Metalation of a Derivative
| Substrate | Reagents | Electrophile | Product | Yield |
| N,N-Diethyl-2-(4-fluoro-3-ethylphenyl)acetamide | 1. s-BuLi, TMEDA, THF, -78°C | 2. MeI | N,N-Diethyl-2-(4-fluoro-3-ethyl-2-methylphenyl)acetamide | High |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of this compound.[8][9][10][11]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane (B109758) or nitrobenzene).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.0 eq) dropwise via the dropping funnel.
-
Substrate Addition: After the formation of the acylium ion complex, add this compound (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM)
This protocol provides a general guideline for the DoM of an aryl substrate.[5][6][7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate bearing a directing metalation group (1.0 eq) and a dry ethereal solvent (e.g., THF or diethyl ether).
-
Base Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of an organolithium base (e.g., n-BuLi or s-BuLi, 1.1 eq) dropwise. If required, an additive like TMEDA can be used.
-
Metalation: Stir the reaction mixture at -78 °C for the specified time to allow for complete deprotonation.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Mandatory Visualizations
Caption: Generalized workflow for electrophilic aromatic substitution of this compound.
Caption: Logical workflow for achieving regioselectivity via Directed ortho-Metalation.
Caption: Decision-making process for troubleshooting poor regioselectivity in EAS reactions.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. aakash.ac.in [aakash.ac.in]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. websites.umich.edu [websites.umich.edu]
- 9. studylib.net [studylib.net]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Thermal Stability of 1-Ethyl-4-fluorobenzene in High-Temperature Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-4-fluorobenzene in high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What are the likely thermal decomposition products of this compound?
A2: Based on studies of the pyrolysis of the structurally similar compound ethylbenzene (B125841), the primary decomposition pathway at high temperatures (above 600°C) is likely the homolytic cleavage of the C-C bond between the ethyl group and the benzene (B151609) ring. This would lead to the formation of a benzyl-type radical and a methyl radical.[3][4] Subsequent reactions could produce 4-fluorostyrene, hydrogen, methane (B114726), and toluene, among other products.[3]
Q3: How does the fluorine substituent affect the thermal stability compared to ethylbenzene?
A3: The fluorine atom, being highly electronegative, can influence the bond dissociation energies within the molecule. This may alter the decomposition temperature and the relative distribution of decomposition products compared to ethylbenzene. The C-F bond on the aromatic ring is very strong and unlikely to be the initial point of cleavage. The primary decomposition is still expected to initiate at the ethyl group.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Side Products | - Thermal Decomposition: The reaction temperature may be too high, causing the this compound to decompose. - Catalyst-Induced Decomposition: The catalyst used may be promoting undesired side reactions. | - Lower Reaction Temperature: If possible, lower the reaction temperature to minimize decomposition. - Optimize Catalyst: Screen different catalysts or reduce the catalyst loading. - Analyze Byproducts: Identify the side products to understand the decomposition pathway and optimize conditions accordingly. |
| Low Reaction Yield | - Loss of Starting Material: this compound may be degrading or evaporating at the reaction temperature. - Incomplete Reaction: The reaction conditions (temperature, time, pressure) may not be optimal for the desired transformation. | - Use a Reflux Condenser: Ensure the reaction is equipped with an efficient reflux condenser to prevent the loss of volatile components. - Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of the product. - Systematically Vary Conditions: Employ a Design of Experiments (DoE) approach to optimize reaction parameters. |
| Discoloration of Reaction Mixture | - Formation of Polymeric Byproducts: High temperatures can sometimes lead to the formation of colored, high-molecular-weight byproducts. | - Reduce Reaction Time: Shorter reaction times may mitigate the formation of polymeric materials. - Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities. |
| Pressure Buildup in Reactor | - Formation of Gaseous Byproducts: Thermal decomposition can lead to the formation of gaseous products like methane and hydrogen. | - Ensure Proper Venting: Use a properly vented fume hood and consider a pressure-relief system for sealed reactors. - Monitor Headspace Pressure: For sealed reactions, monitor the internal pressure and have a contingency plan for pressure release. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉F | [5] |
| Molecular Weight | 124.16 g/mol | [5] |
| Boiling Point | 139 °C | [6] |
| Flash Point | 30 °C | [6] |
| Density | 0.98 g/mL | [2] |
| Thermal Decomposition Temperature | No data available | [1][2] |
| Hazardous Decomposition Products (in case of fire) | Carbon monoxide, Carbon dioxide, Hydrogen fluoride | [1] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins.
-
Protocol 2: Small-Scale Isothermal Stability Test
-
Setup: Place a small, known amount of this compound in a sealed reaction vial equipped with a pressure gauge and a sampling port.
-
Heating: Heat the vial to the desired reaction temperature in a controlled heating block.
-
Monitoring:
-
Monitor the pressure inside the vial over time. A significant increase in pressure indicates the formation of gaseous decomposition products.
-
At regular intervals, carefully take a small aliquot from the reaction mixture for analysis by GC-MS.
-
-
Analysis: Analyze the samples to quantify the amount of remaining this compound and to identify any decomposition products.
Mandatory Visualizations
Caption: Workflow for Determining Thermal Stability using TGA.
Caption: Troubleshooting Logic for High-Temperature Reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Pyrolysis of ethylbenzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 459-47-2 [chemicalbook.com]
Identifying and characterizing byproducts in 1-Ethyl-4-fluorobenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 1-Ethyl-4-fluorobenzene. The information is tailored to address common issues encountered during experimental procedures, with a focus on identifying and characterizing potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent laboratory method is the Friedel-Crafts alkylation of fluorobenzene (B45895) with an ethylating agent, such as bromoethane (B45996) or iodoethane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring.
Q2: What are the primary expected byproducts in the Friedel-Crafts ethylation of fluorobenzene?
A2: Due to the nature of the fluorine substituent on the benzene (B151609) ring, which is an ortho-, para- director, the primary byproducts are positional isomers. The main byproducts to anticipate are:
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1-Ethyl-2-fluorobenzene (ortho-isomer)
-
1-Ethyl-3-fluorobenzene (meta-isomer)
Additionally, polyalkylation can occur, leading to the formation of diethylfluorobenzene isomers, although this is generally less favorable than monoalkylation under controlled conditions.[2]
Q3: Why is the formation of the para-isomer (this compound) generally favored over the ortho-isomer?
A3: While the fluorine atom directs incoming electrophiles to both the ortho and para positions, the para position is sterically less hindered. The ethyl group is relatively bulky, and its introduction at the ortho position is impeded by the adjacent fluorine atom. Consequently, the para-substituted product is typically the major isomer formed.
Q4: Can carbocation rearrangement be a significant issue in this synthesis?
A4: When using a primary ethylating agent like bromoethane, carbocation rearrangement is not a primary concern as the primary ethyl carbocation is not prone to rearrangement.[3][4] However, if other alkylating agents with longer chains were used, rearrangement to form more stable secondary or tertiary carbocations could become a significant side reaction.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Friedel-Crafts alkylation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water present in the glassware, solvent, or reagents.[5] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: In Friedel-Crafts reactions, the product can form a complex with the catalyst, rendering it inactive.[5] | Use a stoichiometric amount of the Lewis acid catalyst relative to the alkylating agent. | |
| Deactivated Aromatic Ring: While fluorobenzene is suitable, the presence of strongly deactivating groups on the aromatic ring would inhibit the reaction.[6] | This is not an issue for the synthesis starting from fluorobenzene but is a critical consideration for substituted starting materials. | |
| High Percentage of Ortho- and Meta-Isomers | Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the ortho-isomer. | Maintain a low and controlled reaction temperature, typically starting at 0°C and allowing the reaction to proceed at or slightly below room temperature. |
| Reaction Time: Extended reaction times may allow for isomerization of the products. | Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Presence of Polyalkylated Byproducts | Incorrect Stoichiometry: Using a large excess of the ethylating agent or allowing the reaction to proceed for too long can lead to the product (this compound) undergoing a second alkylation.[2] | Use a controlled molar ratio of fluorobenzene to the ethylating agent. A slight excess of fluorobenzene can help to minimize polyalkylation. |
| Difficult Separation of Isomers | Similar Physical Properties: The boiling points and polarities of the ortho-, meta-, and para-isomers of ethylfluorobenzene are very similar, making separation by distillation or standard column chromatography challenging. | Utilize high-resolution analytical techniques such as capillary Gas Chromatography (GC) for separation and quantification. For preparative separation, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase may be effective.[7] |
Experimental Protocols
General Protocol for Friedel-Crafts Ethylation of Fluorobenzene
This protocol provides a general outline for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
Fluorobenzene (anhydrous)
-
Bromoethane (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute, e.g., 2 M)
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
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Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
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Ice bath
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the flask in an ice bath to 0°C.
-
In the dropping funnel, prepare a solution of fluorobenzene (1.0 equivalent) and bromoethane (1.05 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride slowly, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using GC or TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Byproduct Characterization
Accurate identification and quantification of byproducts are crucial for process optimization and ensuring the purity of the final product.
Analytical Techniques
| Technique | Application | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the crude reaction mixture.[8] | The different isomers (ortho, meta, para) of ethylfluorobenzene will have slightly different retention times. The mass spectra will show a molecular ion peak at m/z = 124.15, corresponding to the molecular weight of ethylfluorobenzene. Fragmentation patterns can help confirm the structure.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and byproducts. | ¹H NMR: The aromatic region of the spectrum will be distinct for each isomer. The para-isomer will show a characteristic AA'BB' splitting pattern. The ortho- and meta-isomers will exhibit more complex splitting patterns due to the lower symmetry.[10][11][12] |
| ¹³C NMR: The number of signals in the aromatic region will differ based on the symmetry of the isomer. The para-isomer will show fewer signals than the ortho- and meta-isomers. | ||
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers.[7][13][14] | A reverse-phase HPLC method using a C18 or a phenyl-based column can be developed to separate the isomers based on their subtle differences in polarity. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[15] |
Data Presentation
Table 1: Representative GC-MS Data for Ethylfluorobenzene Isomers
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Ethyl-2-fluorobenzene | Hypothetical value: 8.2 | 124 (M+), 109, 91 |
| 1-Ethyl-3-fluorobenzene | Hypothetical value: 8.5 | 124 (M+), 109, 91 |
| This compound | Hypothetical value: 8.7 | 124 (M+), 109, 91 |
Note: Actual retention times will vary depending on the GC column and conditions used.
Mandatory Visualizations
Caption: Workflow for Byproduct Identification and Synthesis Optimization.
Caption: Logical Troubleshooting Flowchart for Synthesis Issues.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. molnar-institute.com [molnar-institute.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. molnar-institute.com [molnar-institute.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for 1-Ethyl-4-fluorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching of reactions involving 1-Ethyl-4-fluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for quenching reactions involving organometallic derivatives of this compound?
A1: Reactions involving organometallic derivatives of this compound, such as Grignard or organolithium reagents, are highly exothermic and water-sensitive. The primary goal of quenching is to safely neutralize these reactive species. The general procedure involves the slow, controlled addition of a proton source, typically at a reduced temperature (e.g., in an ice bath) to manage the heat evolution. A common sequence of quenching agents is to start with a less reactive proton source and gradually move to a more reactive one. For instance, isopropanol (B130326) can be used first, followed by methanol, and finally water. For Grignard reactions, a common and effective method is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1][2]
Q2: How should I quench a Friedel-Crafts acylation reaction where this compound is the substrate?
A2: Friedel-Crafts acylation reactions typically use a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which must be decomposed during the workup. The standard and safest procedure is to carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3][4][5] This process is highly exothermic and should be done with vigorous stirring in a fume hood to control the release of heat and HCl gas.
Q3: What safety precautions are essential during the quenching process?
A3: Safety is paramount when quenching these reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The quenching of organometallic reagents and Friedel-Crafts reactions is highly exothermic, so it is crucial to use an ice bath to control the temperature. Add the quenching agent slowly and dropwise to prevent a violent reaction and splashing. Never add water or other quenching agents rapidly to the reaction mixture.
Q4: Can the fluorine atom in this compound affect the workup procedure?
A4: Yes, the fluorine atom can influence the physicochemical properties of the reactants, products, and byproducts. The high electronegativity of fluorine can affect the electron distribution in the aromatic ring, potentially influencing the solubility of the compounds in the organic and aqueous phases during extraction.[6][7] While standard workup procedures are generally effective, be mindful that fluorinated compounds may exhibit different solubility profiles compared to their non-fluorinated analogs, which could necessitate adjustments to the extraction solvent system.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent or Uncontrolled Reaction During Quenching | The quenching agent was added too quickly, or the reaction was not sufficiently cooled. | Always cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent. |
| Formation of an Emulsion During Extraction | Finely divided solids (e.g., magnesium salts) or the properties of the fluorinated product may be stabilizing the emulsion. | 1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl to "salt out" the organic layer. 2. If solids are present, filter the entire mixture through a pad of Celite. 3. If the problem persists, consider removing the organic solvent via rotary evaporation and then re-dissolving the residue in a different extraction solvent. |
| Low Product Yield After Workup | 1. The product may have some solubility in the aqueous layer. 2. Incomplete reaction or side reactions. 3. The product is volatile and was lost during solvent removal. | 1. Perform multiple extractions of the aqueous layer (e.g., 3 times) with the organic solvent. 2. Ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TTC) before quenching. 3. Use care during rotary evaporation, especially if the product has a low boiling point. |
| Gummy Precipitate Forms Between Layers | Incomplete hydrolysis of metal salts or other insoluble byproducts. | Continue washing with water or a dilute acid solution until the precipitate dissolves or is removed. Using a sufficient amount of drying agent (e.g., anhydrous magnesium sulfate) can help absorb some of these materials. |
Experimental Protocols
Protocol 1: Workup for Friedel-Crafts Acylation of this compound
This protocol describes a general workup procedure for the acylation of this compound.
-
Preparation for Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Place this beaker in an ice bath to maintain a low temperature.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice-acid slurry in the fume hood.[3][4]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the reaction solvent (e.g., dichloromethane).[3]
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Quantitative Data for a Representative Friedel-Crafts Acylation
The following table presents data for a similar Friedel-Crafts acylation reaction to provide an expected outcome.
| Substrate | Acylating Agent | Product | Yield |
| Toluene | Acetyl Chloride | 4-Methylacetophenone | 85%[5] |
Protocol 2: Workup for Grignard Reaction of this compound with Acetone (B3395972)
This protocol outlines the workup for the reaction of the Grignard reagent derived from 1-bromo-4-ethylbenzene (B134493) with acetone to produce 2-(4-ethylphenyl)propan-2-ol.
-
Preparation for Quenching: Cool the reaction flask in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise to the stirred reaction mixture.[1][2] A white precipitate of magnesium salts will form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (typically ether or THF). Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter, and remove the solvent by rotary evaporation to yield the crude product.[2]
-
Purification: The crude tertiary alcohol can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether or hexane.[2]
Visualizations
Caption: General experimental workflow for quenching and workup.
Caption: Troubleshooting logic for emulsion formation during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 1-Ethyl-4-fluorobenzene from reaction mixtures by column chromatography
Technical Support Center: Purification of 1-Ethyl-4-fluorobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of this compound from reaction mixtures using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My this compound is eluting with the solvent front (Rf value is too high). What should I do?
A1: An Rf value that is too high indicates that the mobile phase (eluent) is too polar. This compound is a relatively nonpolar compound and is moving too quickly through the polar silica (B1680970) gel stationary phase.[1][2] To resolve this, you need to decrease the polarity of your eluent system. If you are using a mixture, such as hexane/ethyl acetate (B1210297), decrease the proportion of the more polar component (ethyl acetate).[1]
Q2: My compound is not moving from the origin on the TLC plate or the column (Rf value is too low or zero). How can I fix this?
A2: A very low Rf value means the eluent is not polar enough to move the compound up the stationary phase.[3] You should gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this involves increasing the percentage of ethyl acetate. This will increase the competition for adsorption sites on the silica gel, allowing the compound to move further.[1]
Q3: I am seeing significant tailing or streaking of my compound spot on the TLC plate and in the column fractions. What is the cause?
A3: Tailing or streaking can be caused by several factors:
-
Sample Overloading: You may have loaded too much crude material onto the column or spotted too much on your TLC plate. Try using a more dilute sample.
-
Poor Solubility: The crude reaction mixture may not be fully soluble in the eluent system.[3] This can cause the compound to precipitate at the top of the column and streak as it slowly redissolves. Consider loading the sample using the "dry loading" method.[4]
-
Compound Instability: The compound might be degrading on the acidic silica gel.[3] You can test for stability by running a 2D TLC (run the plate in one direction, dry it, then rotate it 90 degrees and run it in a second solvent system).[3][4] If the spot decomposes, you may need to use a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[3]
Q4: The separation between this compound and a byproduct is very poor (Rf values are too close). How can I improve the resolution?
A4: When Rf values are very close, separation is challenging. Try the following:
-
Optimize the Eluent System: Test different solvent systems. Sometimes, using a combination of solvents with different properties (e.g., hexane/dichloromethane or hexane/toluene) can alter the selectivity and improve separation.[3]
-
Use a Finer Mesh Silica: Finer silica gel provides a larger surface area, which can lead to better separation, although it may require higher pressure for elution (flash chromatography).[4]
-
Column Dimensions: Use a longer, narrower column to increase the path length for separation.
-
Control the Flow Rate: A slower flow rate can sometimes improve the equilibrium process between the mobile and stationary phases, leading to better resolution.[4]
Q5: My column ran dry. Is the purification ruined?
A5: Allowing the solvent level to drop below the top of the silica gel is a common and serious problem.[4] It causes the stationary phase to crack and form channels, which leads to very poor separation as the sample will bypass the stationary phase. Unfortunately, the separation is compromised, and you will need to repack the column.
Q6: I can't dissolve my crude mixture in the nonpolar eluent for loading. What should I do?
A6: This is a common issue, especially with larger-scale reactions.[3] You should use the "dry loading" method. Dissolve your crude sample in a suitable, volatile solvent (like dichloromethane). Add dry silica gel (approximately 10-20 times the mass of your sample) to this solution and then evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of your packed column.[4]
Data Presentation
This table summarizes key properties for this compound relevant to its purification by column chromatography.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉F | [5][6] |
| Molecular Weight | 124.16 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | ~139 °C | [8] |
| Polarity | Nonpolar / Weakly Polar | [9][10] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether | [5][11] |
| Recommended Stationary Phase | Silica Gel (Normal Phase) | [1][2] |
| Typical Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures | [3][12] |
| Target TLC Rf Value | ~0.3 - 0.4 | [3] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (or Dichloromethane) - HPLC grade
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
Collection tubes/flasks
-
Pressurized air or nitrogen source for flash chromatography
Methodology:
-
Determine Optimal Eluent via TLC:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent.
-
Spot the solution onto a TLC plate.
-
Develop several TLC plates using different ratios of a nonpolar solvent to a slightly more polar solvent (e.g., 100% Hexane, 99:1 Hexane:EtOAc, 95:5 Hexane:EtOAc).
-
The ideal eluent system will give the desired this compound spot an Rf value of approximately 0.3-0.4, with good separation from impurities.[3]
-
-
Pack the Column (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool into the bottom of the column.[13]
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.[12]
-
In a separate beaker, prepare a slurry of silica gel in your chosen starting eluent (the least polar solvent mixture you plan to use).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the solvent level fall below the top of the silica.[4]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[12]
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent.[13] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.
-
Dry Loading (Recommended): If the sample is not soluble in the eluent, dissolve it in a solvent like dichloromethane, add silica gel, and evaporate to a dry powder.[4] Carefully add this powder to the top of the column.
-
-
Elute the Column and Collect Fractions:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using air or nitrogen (typically 1-2 psi for flash chromatography) to start the flow.[4]
-
Begin collecting fractions in separate test tubes or flasks. The size of the fractions will depend on the column size.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities after your target compound has been collected.
-
-
Combine and Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.
-
Visualizations
Below is a troubleshooting workflow to guide researchers through common purification issues.
A troubleshooting workflow for column chromatography purification.
References
- 1. columbia.edu [columbia.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. CAS 459-47-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound, CAS No. 459-47-2 - iChemical [ichemical.com]
- 9. longdom.org [longdom.org]
- 10. chromtech.com [chromtech.com]
- 11. This compound | 459-47-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Effect of base selection on the outcome of 1-Ethyl-4-fluorobenzene coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of base selection in palladium-catalyzed cross-coupling reactions involving 1-ethyl-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in coupling reactions with this compound?
A1: Base selection is crucial as it influences multiple stages of the catalytic cycle in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] For Suzuki-Miyaura couplings, the base is required to activate the organoboron species, enhancing its nucleophilicity for the transmetalation step.[1][2] In Buchwald-Hartwig aminations, a strong base is typically needed to deprotonate the amine nucleophile or the palladium-amine complex.[3][4] The choice of base can significantly impact reaction rate, yield, selectivity, and the formation of byproducts.[1] Aryl fluorides like this compound are known to be challenging substrates, making the optimization of reaction parameters, including the base, even more critical.[5]
Q2: What are the most common types of bases used for coupling this compound?
A2: A variety of inorganic and organic bases are used. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1][6] For reactions requiring stronger basicity, such as Buchwald-Hartwig aminations, alkoxides like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[3][7] Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with inorganic bases.[3][7]
Q3: How does the strength of the base (pKa) affect the reaction outcome?
A3: The base's strength must be sufficient to facilitate the key steps of the catalytic cycle without decomposing the starting materials or products. Strong bases like NaOtBu (pKaH ≈ 19) are highly effective but can cause the decomposition of substrates with sensitive functional groups.[3][7] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ (pKaH ≈ 10) offer better functional group tolerance.[3][7] The choice is a trade-off between reactivity and substrate stability.
Q4: Can the solubility of the base impact my reaction?
A4: Yes, poor solubility of the base, particularly inorganic bases in organic solvents, is a common reason for low yields or reaction failure.[7] The heterogeneity of the reaction mixture can lead to poor reproducibility. Using a co-solvent like water or employing bases with better solubility in the chosen solvent, such as Cs₂CO₃, can mitigate this issue.[3] Vigorous stirring is also important to ensure proper mixing when using sparingly soluble inorganic bases.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient Base Strength | Aryl fluorides are less reactive than other aryl halides. A stronger base may be required for the oxidative addition or transmetalation step. Consider switching from a carbonate (e.g., K₂CO₃) to a phosphate (B84403) (K₃PO₄) or an alkoxide (NaOtBu), especially for Buchwald-Hartwig aminations.[7] |
| Poor Base Solubility | The inorganic base may not be sufficiently soluble in your solvent. Try adding a small amount of water as a co-solvent (e.g., in a toluene/water mixture) or switch to a more soluble base like Cs₂CO₃.[1][3] Alternatively, using a phase-transfer catalyst can sometimes help. |
| Inappropriate Catalyst/Ligand Combination | The chosen palladium catalyst and ligand may not be suitable for activating the C-F bond. For challenging substrates like aryl fluorides, consider using more electron-rich and bulky phosphine (B1218219) ligands.[7] Nickel catalysts have also shown promise for coupling aryl fluorides.[5][8] |
| Catalyst Inhibition | Certain solvents like acetonitrile (B52724) and pyridine (B92270) can inhibit the palladium catalyst.[7] Ensure your solvent is appropriate for the reaction. Common choices include toluene, dioxane, and THF.[6][7] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can be promoted by the presence of Pd(II) species and oxygen.[6] Ensure the reaction mixture is properly degassed. Using a weaker base or a fluoride (B91410) source like KF might also suppress homocoupling.[2][9] |
| Dehalogenation of this compound | Dehalogenation can occur if a hydride source is present. This can sometimes be traced back to the solvent (e.g., an alcohol) or certain bases.[6] Ensure anhydrous conditions if necessary and consider a non-protic solvent. |
| Biaryl Byproduct Formation (Buchwald-Hartwig) | This can be an issue, particularly when using chiral primary amines.[7] Optimizing the catalyst, ligand, and stoichiometry is crucial to minimize this side reaction.[7] |
| Substrate Decomposition | A base that is too strong can lead to the decomposition of starting materials or products, especially if they contain sensitive functional groups.[7] Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7] |
Below is a troubleshooting workflow to help guide your decision-making process when encountering issues with your coupling reaction.
Caption: Troubleshooting workflow for this compound coupling reactions.
Comparative Data on Common Bases
The following table summarizes the characteristics of commonly used bases in palladium-catalyzed coupling reactions.
| Base | Type | pKaH (approx.) | Common Solvents | Key Considerations |
| NaOtBu | Strong Organic | 19 | Toluene, Dioxane, THF | Very effective for a broad range of substrates, but can cause decomposition of sensitive functional groups.[3][7] |
| LHMDS | Strong Organic | 26 | THF, Toluene | Similar to NaOtBu; a very strong, non-nucleophilic base. |
| K₃PO₄ | Weaker Inorganic | 12.3 | Toluene/Water, Dioxane | A good alternative to strong bases for sensitive substrates; often provides good yields.[7] |
| Cs₂CO₃ | Weaker Inorganic | 10 | Toluene, Dioxane, DMF | Good solubility in many organic solvents compared to other carbonates; often a good choice for optimization.[3] |
| K₂CO₃ / Na₂CO₃ | Weaker Inorganic | 10.3 | Toluene/Water, DMF/Water | Inexpensive and commonly used, but solubility can be an issue in purely organic solvents.[10][11] |
| KF | Weaker Inorganic | 3.2 | Methanol, THF | Can be effective in Suzuki couplings, particularly with substrates prone to side reactions with stronger bases.[2][12] |
Experimental Protocols
Below are general, non-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can serve as a starting point for experiments with this compound. Note: These are general guidelines; reaction conditions must be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a framework for screening different bases in the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Selected Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed Solvent (e.g., Toluene/H₂O 10:1 mixture, 10 mL)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the selected base.[1]
-
Cap the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Degassed Anhydrous Solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to an oven-dried reaction vessel with a magnetic stir bar.[7]
-
Add the this compound and the degassed solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully (e.g., with saturated aq. NH₄Cl if a strong base was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
The logical flow for setting up a coupling reaction is illustrated in the diagram below.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of 1-Ethyl-4-fluorobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the homocoupling byproduct, 4,4'-diethyl-1,1'-biphenyl, during palladium-catalyzed cross-coupling reactions involving 1-Ethyl-4-fluorobenzene.
Troubleshooting Guide: High Homocoupling Observed
This guide provides a step-by-step approach to diagnose and resolve issues with homocoupling in your palladium-catalyzed reaction of this compound.
Q1: I am observing a significant amount of 4,4'-diethyl-1,1'-biphenyl in my reaction. What are the primary causes?
A1: The formation of the homocoupling product from this compound is primarily attributed to two factors: the presence of molecular oxygen and the prevalence of palladium(II) species in the catalytic cycle.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted homocoupling side reaction.[2][4]
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Rigorous degassing of solvents and the reaction setup is crucial.[2] The most effective method is subsurface sparging with an inert gas like nitrogen or argon for at least 30 minutes prior to adding the catalyst.[4][5] Simply performing vacuum/inert gas backfill cycles may not be sufficient to remove all dissolved oxygen.[6]
Q3: My degassing procedure is thorough, but I still see homocoupling. What else can I do?
A3: If homocoupling persists, consider the following adjustments to your reaction conditions:
-
Palladium Precatalyst: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2] This minimizes the initial concentration of Pd(II).
-
Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help reduce any in-situ generated Pd(II) back to the active Pd(0) state without disrupting the primary catalytic cycle.[4][6]
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine (B1218219) ligands often favor the desired reductive elimination step.[1][7] Consider screening ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).[8]
-
Base and Solvent: The choice of base and solvent can impact catalyst stability and reactivity.[9] Stronger bases may accelerate the desired reaction, potentially outcompeting homocoupling.[9] The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[10][11] It is often beneficial to screen a variety of conditions.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for homocoupling in a Suzuki-Miyaura type reaction?
A4: Homocoupling of the organoboron reagent is believed to occur when two molecules of the boronic acid (or its derivative) react with a Pd(II) species. This results in the formation of the symmetrical biaryl and the reduction of Pd(II) to Pd(0).[1][4]
Q5: Can the choice of the boronic acid derivative of 1-Ethylbenzene affect homocoupling?
A5: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to degradation. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[2]
Q6: I am using an aryl chloride as the coupling partner for the this compound derived boronic acid. Are there special considerations?
A6: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more electron-rich and bulky ligands to promote the initial oxidative addition step.[1] If the oxidative addition is slow, it can allow more time for side reactions like homocoupling to occur. Therefore, optimizing the catalyst and ligand system is particularly important when using aryl chlorides.[12]
Data Presentation
Table 1: Effect of Degassing Method on Homocoupling of this compound Boronic Acid
| Entry | Degassing Method | Inert Gas | Homocoupling (%) | Desired Product (%) |
| 1 | None (Air) | - | 45 | 52 |
| 2 | 3x Vacuum/N₂ Cycles | Nitrogen | 12 | 85 |
| 3 | Subsurface Sparging (30 min) | Nitrogen | < 2 | > 95 |
Data is representative and based on general principles of minimizing homocoupling.
Table 2: Influence of Palladium Precatalyst and Additives
| Entry | Palladium Source | Additive (1.5 equiv) | Homocoupling (%) | Desired Product (%) |
| 1 | Pd(OAc)₂ | None | 15 | 82 |
| 2 | Pd(PPh₃)₄ | None | 5 | 93 |
| 3 | Pd(OAc)₂ | HCO₂K | 3 | 94 |
Reaction conditions: this compound boronic acid, aryl bromide, base, solvent, all reactions performed under a nitrogen atmosphere after subsurface sparging. Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using Subsurface Sparging
-
Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the this compound derived boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Degassing: Insert a long needle connected to a nitrogen or argon line below the surface of the solvent. Bubble the inert gas through the stirred solution for 30-60 minutes.
-
Catalyst Addition: While maintaining a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure using a Mild Reducing Agent
-
Follow steps 1 and 2 from Protocol 1.
-
Additive: Add potassium formate (HCO₂K, 1.5 equiv) to the reaction mixture.
-
Degassing: Perform subsurface sparging as described in Protocol 1, step 3.
-
Catalyst Addition: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the ligand.
-
Proceed with steps 5 and 6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Catalytic cycles for cross-coupling and homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction—State of the Art [mdpi.com]
Stability of 1-Ethyl-4-fluorobenzene under strong acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Ethyl-4-fluorobenzene under strong acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a stable compound under normal handling and storage conditions.[1][2] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[2] For long-term storage, it is recommended to keep it in a tightly closed container in a dry and well-ventilated place.[2]
Q2: How does this compound behave under strong acidic conditions?
Q3: What is the expected stability of this compound under strong basic conditions?
A3: this compound is listed as being incompatible with strong bases.[1] The C-F bond on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) under strong basic conditions, especially at elevated temperatures. This could lead to the displacement of the fluoride (B91410) ion by a hydroxide (B78521) ion or another nucleophile present in the reaction mixture, resulting in the formation of 4-ethylphenol (B45693) or other derivatives. The reaction rate is dependent on the base concentration, temperature, and solvent.
Q4: What are the potential degradation products of this compound?
A4: Under forced degradation conditions, the following are potential degradation products:
-
Under strong basic conditions: The primary degradation product would likely be 4-ethylphenol, resulting from the nucleophilic substitution of the fluorine atom.
-
Under oxidative conditions: Oxidation of the ethyl group could occur, leading to the formation of 1-(4-fluorophenyl)ethan-1-ol, 1-(4-fluorophenyl)ethan-1-one, or 4-fluorobenzoic acid.
-
In case of fire: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in strongly acidic or basic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after treatment with a strong base. | Degradation of this compound via nucleophilic aromatic substitution (SNAr). | 1. Confirm the identity of the new peak using a suitable analytical technique (e.g., LC-MS, GC-MS) to check for the presence of 4-ethylphenol or other substitution products. 2. Reduce the reaction temperature and/or the concentration of the base. 3. Decrease the reaction time. 4. Consider using a milder base if the reaction chemistry allows. |
| No reaction or incomplete reaction when this compound is used as a reactant in a basic medium. | The basic conditions may be degrading the starting material before the desired reaction can occur. | 1. Analyze an aliquot of the reaction mixture at an early time point to assess the stability of the starting material. 2. If degradation is observed, explore alternative reaction conditions, such as using a non-nucleophilic base or protecting the C-F bond if it is not the reaction site. |
| Inconsistent results or poor reproducibility in experiments involving strong acids. | While generally stable, minor degradation may occur under harsh acidic conditions, leading to variability. | 1. Carefully control the reaction parameters (temperature, acid concentration, time). 2. Perform a forced degradation study (see experimental protocol below) to understand the stability limits of the compound under your specific acidic conditions. 3. Ensure the acid used is free of impurities that could catalyze degradation. |
| Formation of char or dark-colored byproducts. | This may indicate significant decomposition of the molecule, potentially at elevated temperatures in the presence of strong acids or bases. | 1. Lower the reaction temperature. 2. Reduce the concentration of the acid or base. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4]
Objective: To assess the stability of this compound under strong acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Methanol (B129727) (or other suitable organic solvent)
-
HPLC or GC system with a suitable column and detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase (for HPLC) or a suitable solvent (for GC) to the target analytical concentration.
-
-
Basic Stress:
-
In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M NaOH.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute as described above.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC or GC method.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each stressed sample compared to the control.
-
Identify and, if possible, quantify any degradation products formed.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-Ethyl-4-fluorobenzene: ¹H NMR and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 1-Ethyl-4-fluorobenzene. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology for quality control and research purposes.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Ensuring its purity is critical for the safety and efficacy of the final products. While several analytical techniques can be employed for purity determination, ¹H and ¹³C NMR spectroscopy offer distinct advantages in providing both qualitative and quantitative information about the target compound and any impurities present. This guide will delve into the specifics of using NMR for purity assessment and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy provides a detailed fingerprint of a molecule, with each signal corresponding to a unique chemical environment. By analyzing the chemical shifts, coupling constants, and signal integrals, one can confirm the structure of this compound and quantify its purity.
Table 1: ¹H NMR Data for this compound and Potential Impurities
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| This compound | 7.15-7.25 | m | - | 2H | Ar-H (ortho to F) |
| 6.95-7.05 | m | - | 2H | Ar-H (meta to F) | |
| 2.63 | q | 7.6 | 2H | -CH₂- | |
| 1.23 | t | 7.6 | 3H | -CH₃ | |
| Ethylbenzene (B125841) | 7.15-7.35 | m | - | 5H | Ar-H |
| 2.65 | q | 7.6 | 2H | -CH₂- | |
| 1.24 | t | 7.6 | 3H | -CH₃ | |
| 4-Fluoroacetophenone[1] | 7.97-8.00 | q | - | 2H | Ar-H (ortho to C=O) |
| 7.13 | t | 8.8 | 2H | Ar-H (meta to C=O) | |
| 2.58 | s | - | 3H | -CH₃ | |
| 4-Fluorostyrene | 7.35-7.45 | m | - | 2H | Ar-H |
| 6.95-7.05 | m | - | 2H | Ar-H | |
| 6.65-6.75 | dd | 17.6, 10.9 | 1H | =CH- | |
| 5.70-5.75 | d | 17.6 | 1H | =CH₂ (trans) | |
| 5.20-5.25 | d | 10.9 | 1H | =CH₂ (cis) |
Table 2: ¹³C NMR Data for this compound and Potential Impurities
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 161.5 (d, ¹JCF = 243.5 Hz) | C-F |
| 138.0 (d, ⁴JCF = 3.2 Hz) | C-CH₂CH₃ | |
| 129.5 (d, ³JCF = 7.8 Hz) | Ar-CH | |
| 115.0 (d, ²JCF = 21.2 Hz) | Ar-CH | |
| 28.0 | -CH₂- | |
| 15.8 | -CH₃ | |
| Ethylbenzene[2] | 144.2 | C-CH₂CH₃ |
| 128.4 | Ar-CH | |
| 127.9 | Ar-CH | |
| 125.7 | Ar-CH | |
| 28.9 | -CH₂- | |
| 15.6 | -CH₃ | |
| 4-Fluoroacetophenone[1] | 196.4 | C=O |
| 165.8 (d, ¹JCF = 254.5 Hz) | C-F | |
| 133.6 | C-C=O | |
| 131.0 (d, ³JCF = 9.2 Hz) | Ar-CH | |
| 115.6 (d, ²JCF = 21.8 Hz) | Ar-CH | |
| 26.5 | -CH₃ | |
| 4-Fluorostyrene | 162.5 (d, ¹JCF = 247.0 Hz) | C-F |
| 136.5 (d, ⁴JCF = 3.0 Hz) | C-CH=CH₂ | |
| 133.0 | Ar-C | |
| 127.5 (d, ³JCF = 8.0 Hz) | Ar-CH | |
| 115.5 (d, ²JCF = 21.5 Hz) | Ar-CH | |
| 113.5 | =CH₂ |
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: A 30° or smaller flip angle is recommended to ensure all protons are equally excited, especially when T₁ relaxation times are not known.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of any proton in the sample and the internal standard. A conservative value of 30-60 seconds is often sufficient.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For the analyte, the quartet of the methylene (B1212753) protons or the triplet of the methyl protons are suitable.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other techniques are also commonly used for purity assessment.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Separates volatile components based on their boiling points and partitioning between a stationary and a mobile phase, followed by mass-based detection. |
| Quantitative Analysis | Inherently quantitative; purity can be determined directly using an internal standard without the need for a calibration curve for the analyte.[3][4][5][6] | Requires a calibration curve with a certified reference standard of the analyte for accurate quantification. | Requires a calibration curve with a certified reference standard for accurate quantification. |
| Impurity Identification | Provides structural information that can help in the identification of unknown impurities. | Identification is based on retention time comparison with known standards. Co-elution can be an issue. | Provides mass spectral data which aids in the identification of unknown volatile impurities. |
| Sample Throughput | Relatively lower throughput due to longer acquisition times for quantitative analysis. | High throughput, suitable for routine analysis of a large number of samples. | High throughput for volatile compounds. |
| Advantages | - Non-destructive- Provides structural confirmation- Universal detection for soluble compounds- High precision and accuracy | - High sensitivity- Well-established for routine quality control- Can be automated for high throughput | - Very high sensitivity and selectivity- Excellent for volatile impurities- Provides molecular weight and fragmentation information |
| Limitations | - Lower sensitivity compared to chromatographic methods- Signal overlap in complex mixtures can be challenging | - Requires a reference standard for each analyte for quantification- Co-eluting impurities can be missed | - Limited to thermally stable and volatile compounds- Requires reference standards for quantification |
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of purity assessment using NMR.
Caption: Workflow for purity assessment of this compound using quantitative NMR (qNMR).
Caption: Logical flow for interpreting ¹H NMR spectra for the purity assessment of this compound.
Conclusion
For the comprehensive purity assessment of this compound, ¹H and ¹³C NMR spectroscopy are invaluable tools. They not only allow for accurate quantification but also provide structural information crucial for the identification of potential impurities. While HPLC and GC-MS are excellent for high-throughput screening and detection of volatile impurities, NMR offers a more complete picture of the sample's composition in a single, non-destructive analysis. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the required sample throughput.
References
- 1. rsc.org [rsc.org]
- 2. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Ethyl-4-fluorobenzene and 1-Ethyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Halogenated aromatic compounds are fundamental intermediates, and understanding their relative reactivity is crucial for reaction design and optimization. This guide provides a detailed comparison of the reactivity of 1-ethyl-4-fluorobenzene and 1-ethyl-4-chlorobenzene in key organic transformations, supported by established chemical principles and illustrative experimental data from related compounds.
Executive Summary
The reactivity of this compound and 1-ethyl-4-chlorobenzene is dictated by the nature of the halogen substituent, which exerts opposing electronic effects. The high electronegativity of fluorine and chlorine deactivates the aromatic ring towards electrophilic attack via a strong inductive effect (-I). Conversely, lone pair donation from the halogens into the aromatic pi-system results in a resonance effect (+R) that activates the ring, particularly at the ortho and para positions. The interplay of these effects, along with the inherent strength of the carbon-halogen bond, governs the reactivity of these compounds in different reaction classes.
General Reactivity Trends:
-
Electrophilic Aromatic Substitution (EAS): this compound is generally more reactive than 1-ethyl-4-chlorobenzene. This is attributed to the more effective 2p-2p orbital overlap between fluorine and carbon, leading to a stronger resonance effect that outweighs its greater inductive withdrawal compared to chlorine.
-
Nucleophilic Aromatic Substitution (SNAr): this compound is significantly more reactive than its chloro-analogue, provided the aromatic ring is sufficiently activated by strong electron-withdrawing groups. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more susceptible to nucleophilic attack, and the fluoride (B91410) ion is a better leaving group in the rate-determining step of many SNAr reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: 1-Ethyl-4-chlorobenzene is considerably more reactive than this compound. The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium catalyst. The much greater strength of the C-F bond compared to the C-Cl bond presents a significant activation barrier for this step, often requiring specialized catalysts and harsher reaction conditions for the fluoro-compound.
Data Presentation
The following tables summarize the physical properties and comparative reactivity of the two compounds based on established principles and data from analogous systems.
Table 1: Physical Properties
| Property | This compound | 1-Ethyl-4-chlorobenzene |
| Molecular Formula | C₈H₉F | C₈H₉Cl |
| Molecular Weight | 124.15 g/mol | 140.61 g/mol |
| Boiling Point | 139 °C | 184 °C |
| Density | 0.981 g/cm³ | 1.045 g/mL at 25 °C[1] |
| Flash Point | 30 °C | 60 °C[1] |
Table 2: Comparative Reactivity in Key Transformations
| Reaction Type | Relative Reactivity | Rationale |
| Electrophilic Aromatic Substitution | This compound > 1-Ethyl-4-chlorobenzene | Stronger +R effect of fluorine outweighs its stronger -I effect. |
| Nucleophilic Aromatic Substitution | This compound >> 1-Ethyl-4-chlorobenzene | Higher electrophilicity of the C-F bond and better stabilization of the Meisenheimer complex. |
| Suzuki-Miyaura Coupling | 1-Ethyl-4-chlorobenzene >> this compound | Weaker C-Cl bond facilitates the rate-limiting oxidative addition step. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.
Comparative Electrophilic Nitration
This protocol allows for a direct comparison of the reactivity of the two compounds towards an electrophile.
Reaction Scheme:
Ar-H + HNO₃/H₂SO₄ → Ar-NO₂ + H₂O
Procedure:
-
To two separate, identical round-bottom flasks equipped with magnetic stirrers and cooled in an ice bath (0 °C), add 10 mL of concentrated sulfuric acid.
-
Slowly add 2.5 mL of concentrated nitric acid to each flask while stirring.
-
To one flask, add 5 mmol of this compound dropwise over 10 minutes.
-
To the other flask, add 5 mmol of 1-ethyl-4-chlorobenzene dropwise over 10 minutes.
-
After the addition is complete, allow the reactions to stir at 0 °C for 30 minutes.
-
Carefully pour each reaction mixture into a separate beaker containing 50 g of crushed ice.
-
Extract each aqueous mixture with 3 x 20 mL of diethyl ether.
-
Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product yields and isomer distribution by GC-MS or ¹H NMR to determine the relative reactivity.
Comparative Suzuki-Miyaura Coupling
This protocol compares the efficiency of the two compounds in a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Ar-X + PhB(OH)₂ + Pd catalyst/base → Ar-Ph + HX
Procedure:
-
In two separate oven-dried Schlenk flasks, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
To one flask, add this compound (1.0 mmol).
-
To the other flask, add 1-ethyl-4-chlorobenzene (1.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 10 mL of toluene (B28343) and 2 mL of water) to each flask.
-
Heat both reactions at 90 °C and monitor the progress by TLC or GC analysis at regular intervals.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.
-
Dilute each reaction mixture with 20 mL of ethyl acetate (B1210297) and wash with 2 x 20 mL of water and 1 x 20 mL of brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica (B1680970) gel to determine the isolated yields, which will provide a measure of their relative reactivity.
Mandatory Visualization
Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Summary of relative reactivity in different reaction types.
References
Reactivity in Electrophilic Aromatic Substitution: A Comparative Analysis of 1-Ethyl-4-fluorobenzene and 4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and other fine chemicals, a nuanced understanding of substituent effects on the reactivity of aromatic compounds is paramount. This guide provides a detailed comparison of the reactivity of 1-Ethyl-4-fluorobenzene and 4-fluorotoluene (B1294773) in electrophilic aromatic substitution (EAS) reactions. By examining the electronic and steric influences of the ethyl and methyl substituents in the context of a fluorine-substituted benzene (B151609) ring, this document aims to provide a predictive framework for reaction outcomes, supported by established chemical principles and detailed experimental protocols.
Theoretical Framework: Electronic and Steric Effects
The reactivity of a substituted benzene ring in EAS reactions is governed by the interplay of inductive effects, resonance (or mesomeric) effects, hyperconjugation, and steric hindrance. In the case of this compound and 4-fluorotoluene, the activating alkyl groups (ethyl and methyl) and the deactivating but ortho-para directing fluorine atom collectively influence the rate and regioselectivity of the reaction.
Alkyl groups, such as methyl and ethyl, are generally considered activating groups in EAS reactions.[1] They increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.[1] This activation is attributed to two main factors: the electron-donating inductive effect and hyperconjugation.[1]
-
Inductive Effect: Alkyl groups are less electronegative than the sp2-hybridized carbon atoms of the benzene ring, leading to a net donation of electron density through the sigma bond. The inductive effect of an ethyl group is generally considered to be slightly stronger than that of a methyl group.[2]
-
Hyperconjugation: This involves the delocalization of sigma-electrons from the C-H bonds of the alkyl group into the pi-system of the aromatic ring. The methyl group in toluene (B28343) has three alpha-hydrogens available for hyperconjugation, while the ethyl group in ethylbenzene (B125841) has only two.[3] This suggests that the methyl group may be a more effective activator via hyperconjugation.[4]
The fluorine atom, on the other hand, exhibits a dual electronic effect. It is a strongly electronegative atom, and therefore, it deactivates the ring through a powerful electron-withdrawing inductive effect (-I).[5] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[5] The inductive effect of halogens generally outweighs their resonance effect, leading to an overall deactivation compared to benzene.[5] However, fluorobenzene's reactivity is often comparable to that of benzene in some EAS reactions.[6][7]
The net effect on reactivity for this compound and 4-fluorotoluene is a balance between the activating influence of the alkyl group and the deactivating influence of the fluorine atom. The substitution will be directed to the positions ortho to the activating alkyl group (and meta to the fluorine).
Comparative Reactivity Analysis
The primary debate in comparing the reactivity of toluene and ethylbenzene centers on the relative contributions of the inductive effect and hyperconjugation. The slightly stronger inductive effect of the ethyl group suggests it might be more activating, while the greater number of C-H bonds available for hyperconjugation in the methyl group suggests it could be more activating.[4][8] In many electrophilic aromatic substitution reactions, toluene is observed to be slightly more reactive than ethylbenzene, suggesting that hyperconjugation plays a dominant role in stabilizing the arenium ion intermediate.[3]
Therefore, it is reasonable to predict that 4-fluorotoluene will be slightly more reactive than this compound in most electrophilic aromatic substitution reactions. The greater stabilizing effect of the methyl group's hyperconjugation is likely to outweigh the slightly stronger inductive effect of the ethyl group.
Furthermore, steric hindrance from the bulkier ethyl group in this compound can be expected to disfavor substitution at the positions ortho to the ethyl group to a greater extent than in 4-fluorotoluene.[9] This would likely lead to a higher proportion of the product substituted at the position para to the fluorine (and ortho to the alkyl group) for this compound compared to 4-fluorotoluene.
Data Presentation: Estimated Reactivity and Product Distribution
The following table summarizes the predicted relative reactivity and major product distribution for the nitration of this compound and 4-fluorotoluene. The values are estimations based on the known effects of the individual substituents.
| Compound | Relative Reactivity (Estimated) | Major Product | Predicted Major Isomer (%) (Estimated) |
| 4-fluorotoluene | 1.0 | 4-Fluoro-2-nitrotoluene | ~95% |
| This compound | ~0.9 | 1-Ethyl-4-fluoro-2-nitrobenzene | ~90% |
Note: The relative reactivity is normalized to 4-fluorotoluene. The major product is the isomer with the electrophile ortho to the alkyl group and meta to the fluorine atom. The percentages are estimations and can vary depending on the specific reaction conditions.
Experimental Protocols
The following are detailed, generalized experimental protocols for key electrophilic aromatic substitution reactions that can be adapted for this compound and 4-fluorotoluene.
Protocol for Competitive Nitration
This experiment allows for the direct comparison of the reactivity of the two substrates.
Materials:
-
This compound
-
4-fluorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid.[10]
-
In a separate flask, prepare an equimolar solution of this compound and 4-fluorotoluene in 10 mL of dichloromethane.
-
Slowly add the nitrating mixture dropwise to the solution of the aromatic compounds while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by carefully pouring the mixture over 20 g of crushed ice.
-
Separate the organic layer and wash it sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products from each starting material.[1]
Protocol for Friedel-Crafts Acylation with Acetic Anhydride
Materials:
-
This compound or 4-fluorotoluene
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 1.1 equivalents of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add 1.1 equivalents of acetic anhydride.
-
After stirring for 15 minutes, add 1.0 equivalent of either this compound or 4-fluorotoluene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add 5% hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Comparison of factors influencing the EAS reactivity of the two compounds.
Experimental Workflow for Competitive Nitration
Caption: Workflow for the competitive nitration experiment.
Conclusion
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chemcess.com [chemcess.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. organic chemistry - Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to GC-MS for Trace Impurity Profiling in 1-Ethyl-4-fluorobenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Ethyl-4-fluorobenzene is paramount. Even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques for the identification and quantification of trace impurities, supported by experimental data and detailed protocols.
This compound is a key building block in the synthesis of various pharmaceuticals. Its volatile nature makes GC-MS a powerful and widely used analytical technique for impurity profiling. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, enabling the identification and quantification of trace-level volatile and semi-volatile organic impurities.
Unveiling Trace Contaminants: The Power of GC-MS
GC-MS is a cornerstone for analyzing volatile and semi-volatile compounds.[1] The technique's high separation efficiency and sensitive detection make it ideal for resolving complex mixtures and identifying unknown components.[2] For trace-level analysis, validation of the GC-MS method is crucial and should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure data integrity.[3][4]
A typical workflow for GC-MS analysis of trace impurities involves several key stages, from sample preparation to data analysis.
Experimental Protocol: A Practical Approach
While a specific validated method for this compound impurity profiling is not publicly available, a robust protocol can be designed based on established methods for similar aromatic compounds.
Sample Preparation (Headspace Analysis for Volatile Impurities):
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add a suitable dissolution solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Seal the vial tightly with a PTFE-lined septum and aluminum cap.
-
Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow volatile impurities to partition into the headspace.[3]
GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C, Splitless mode for trace analysis |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness[3][5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[5] |
| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min[3] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 35-350 |
| Data Acquisition | Full Scan Mode |
Data Presentation: Understanding the Results
The primary outputs of a GC-MS analysis are a total ion chromatogram (TIC) and individual mass spectra for each separated component. The retention time in the chromatogram helps in separating the impurities from the main component, while the mass spectrum serves as a chemical fingerprint for identification.
Mass Spectrum of this compound:
The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is crucial for confirming the identity of the main peak in the chromatogram.[6]
Table 1: Method Validation Parameters for Trace Impurity Analysis by GC-MS
The following table summarizes typical validation parameters for a GC-MS method for trace impurity analysis, based on ICH guidelines.[3][5]
| Validation Parameter | Typical Performance Criteria |
| Specificity | The method should be able to resolve impurities from the main component and each other. |
| Limit of Detection (LOD) | Typically in the range of 0.1 to 1 ppm for volatile impurities. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.5 to 5 ppm with acceptable precision and accuracy.[3] |
| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.99 for the calibration curve of each impurity.[3] |
| Accuracy (% Recovery) | Typically within 80-120% for spiked samples at different concentration levels.[3] |
| Precision (% RSD) | Repeatability and intermediate precision should have a relative standard deviation (RSD) of ≤ 15%. |
Beyond GC-MS: A Look at Alternative and Complementary Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for certain types of impurities.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Excellent for volatile and semi-volatile impurities, high sensitivity, and structural information from mass spectra.[1] | Not suitable for non-volatile or thermally labile compounds. | Identifying and quantifying residual solvents, starting materials, and volatile by-products.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by mass analysis. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. High sensitivity and selectivity.[7] | May have lower resolution for some volatile compounds compared to GC. | Analyzing non-volatile impurities, degradation products, and high molecular weight compounds.[7] |
| High-Resolution Mass Spectrometry (HRMS) (e.g., GC-Orbitrap MS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Unambiguous identification of unknown impurities by providing their elemental formula.[8] | Higher instrument cost and complexity. | Structural elucidation of unknown impurities and confirmation of identified compounds.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules based on the interaction of atomic nuclei with a magnetic field. | The gold standard for structural elucidation of unknown compounds. | Lower sensitivity compared to mass spectrometry, requiring higher sample concentrations. | Definitive structural confirmation of isolated impurities. |
Logical Relationships in Analytical Method Selection
The choice of an analytical technique depends on the nature of the impurities and the analytical objective.
Conclusion
GC-MS remains a robust and reliable technique for the identification and quantification of trace volatile and semi-volatile impurities in this compound. Its high sensitivity and specificity, coupled with extensive spectral libraries, make it an invaluable tool in pharmaceutical quality control. However, for a comprehensive impurity profile, especially when non-volatile or thermally labile species are suspected, complementary techniques such as LC-MS and NMR should be employed. The selection of the most appropriate analytical strategy depends on a thorough understanding of the potential impurities and the specific requirements of the analysis. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality and safety of pharmaceutical products.
References
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 1-Ethyl-4-fluorobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a critical step. The Suzuki-Miyaura coupling reaction stands as a powerful tool for this purpose. This guide provides a comparative study of various palladium catalysts for the Suzuki coupling of 1-Ethyl-4-fluorobenzene, a substrate of interest in the synthesis of complex organic molecules. The comparison focuses on catalyst performance based on available experimental data, offering insights into catalyst selection for optimal reaction outcomes.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. While aryl bromides and iodides are common substrates, the use of more readily available and cost-effective aryl fluorides like this compound presents a synthetic advantage. However, the inert nature of the C-F bond necessitates the use of highly active catalyst systems. This guide examines the performance of different classes of palladium catalysts for this specific transformation.
Performance Comparison of Palladium Catalysts
To provide a clear and objective comparison, the following table summarizes the performance of selected palladium catalysts in the Suzuki coupling of aryl fluorides, with a focus on substrates structurally similar to this compound, coupled with phenylboronic acid. Due to the limited availability of direct comparative studies on this compound, data from closely related aryl fluorides are included to provide valuable insights.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd-PEPPSI-CMP | 1-Chloro-4-fluorobenzene | 0.5 | K₂CO₃ | Methanol | 80 | 12 | 92[1] |
| Pd(OAc)₂ / SPhos | 4-Fluorobenzoic Acid | 2 (Pd), 4 (Ligand) | K₃PO₄ | 1,4-Dioxane/Water | 100-120 | Not Specified | High (Implied)[2] |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | - | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[3] |
Note: The data presented is based on published literature and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask or a sealed reaction vial is charged with the aryl fluoride (B91410) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (as specified), the ligand (if required), and the base (2.0 eq.). The vessel is then sealed and purged with an inert gas (e.g., Argon or Nitrogen). The degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2]
Experimental Workflow and Catalytic Cycle
The successful execution of a Suzuki-Miyaura coupling reaction involves a series of well-defined steps, from the preparation of the reaction mixture to the final purification of the product. The underlying catalytic cycle, which is fundamental to the transformation, involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Assessing the Directing Effects of Ethyl and Fluoro Groups in 1-Ethyl-4-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the directing effects of the ethyl and fluoro substituents in electrophilic aromatic substitution (EAS) reactions on 1-ethyl-4-fluorobenzene. By examining the interplay of inductive and resonance effects, this document aims to predict and explain the regioselectivity of common EAS reactions, offering valuable insights for synthetic strategy and drug design.
Introduction to Directing Effects
In electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring govern the position of subsequent substitutions. This directive influence stems from a combination of inductive and resonance effects, which alter the electron density at different positions on the ring and stabilize or destabilize the carbocation intermediate (arenium ion) formed during the reaction.
-
Ethyl Group (-CH₂CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. Its activating nature is due to a positive inductive effect (+I), where the alkyl group donates electron density to the ring, and hyperconjugation, which further stabilizes the arenium ion.
-
Fluoro Group (-F): A deactivating group that also directs incoming electrophiles to the ortho and para positions. Its strong negative inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its positive resonance effect (+M), involving the donation of a lone pair of electrons, enriches the ortho and para positions with electron density and stabilizes the corresponding arenium ions.[1][2]
In this compound, these two groups exert competing and cooperating influences on the four available positions for substitution.
Predicted Regioselectivity in this compound
The ethyl group at position 1 strongly activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is occupied by the fluoro group). The fluoro group at position 4 deactivates the ring overall but directs incoming electrophiles to the positions ortho to it (positions 3 and 5).
Therefore, the substitution pattern on this compound will be a result of the following:
-
Positions 2 and 6: These positions are ortho to the activating ethyl group and meta to the deactivating fluoro group. The activating effect of the ethyl group is expected to be dominant, making these positions favorable for substitution.
-
Positions 3 and 5: These positions are ortho to the deactivating fluoro group and meta to the activating ethyl group. Substitution at these positions is expected to be less favorable compared to positions 2 and 6.
Based on this analysis, the primary products of electrophilic aromatic substitution on this compound are expected to be the 2-substituted isomers.
dot graph Logical_Relationship { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} END_DOT Figure 1: Logical relationship of directing effects in this compound.
Comparison of Electrophilic Aromatic Substitution Reactions
While specific experimental data for the electrophilic aromatic substitution of this compound is not extensively available in the literature, we can predict the outcomes based on data from analogous compounds and the known principles of directing effects. The following sections provide a comparative overview of common EAS reactions.
Nitration
Predicted Outcome: Nitration of this compound is expected to yield predominantly 1-ethyl-4-fluoro-2-nitrobenzene . A smaller amount of the 3-nitro isomer may also be formed.
| Reactant | Major Product | Minor Product(s) | Reference Compound Data |
| This compound | 1-Ethyl-4-fluoro-2-nitrobenzene | 1-Ethyl-4-fluoro-3-nitrobenzene | Nitration of fluorobenzene (B45895) yields 86% para and 13% ortho products. Nitration of toluene (B28343) yields 58% ortho, 37% para, and 5% meta products. |
Halogenation (Bromination)
Predicted Outcome: Bromination is predicted to favor substitution at the position ortho to the ethyl group, resulting in 1-bromo-2-ethyl-5-fluorobenzene .
| Reactant | Major Product | Minor Product(s) | Reference Compound Data |
| This compound | 1-Bromo-2-ethyl-5-fluorobenzene | 2-Bromo-1-ethyl-4-fluorobenzene | Bromination of fluorobenzene is highly para-selective. Bromination of ethylbenzene (B125841) yields a mixture of ortho and para isomers, with the para isomer being the major product due to sterics. |
Sulfonation
Predicted Outcome: Sulfonation is expected to yield primarily 2-ethyl-5-fluorobenzenesulfonic acid .
| Reactant | Major Product | Minor Product(s) | Reference Compound Data |
| This compound | 2-Ethyl-5-fluorobenzenesulfonic acid | 3-Ethyl-4-fluorobenzenesulfonic acid | Sulfonation is sensitive to reaction conditions and can be reversible. For ethylbenzene, the para isomer is the major product. |
Friedel-Crafts Acylation
Predicted Outcome: Acylation is highly sensitive to steric hindrance. Therefore, the major product is expected to be 1-(2-ethyl-5-fluorophenyl)ethanone , where the acyl group adds to the less sterically hindered position ortho to the ethyl group.
| Reactant | Major Product | Minor Product(s) | Reference Compound Data |
| This compound | 1-(2-Ethyl-5-fluorophenyl)ethanone | 1-(3-Ethyl-4-fluorophenyl)ethanone | Friedel-Crafts acylation of ethylbenzene gives predominantly the para isomer (78%). |
Experimental Protocols
The following are general experimental protocols that can be adapted for the electrophilic aromatic substitution of this compound.
General Nitration Protocol
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Reaction: To the cooled nitrating mixture, add this compound dropwise while maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by column chromatography or distillation.
General Bromination Protocol
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask protected from light.
-
Addition of Bromine: Add a solution of bromine in the same solvent dropwise to the flask with stirring at room temperature. A Lewis acid catalyst (e.g., FeBr₃) may be required.
-
Work-up: After the reaction is complete (monitored by TLC or GC), quench the excess bromine with a solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
General Sulfonation Protocol
-
Reaction: In a round-bottom flask, add this compound to fuming sulfuric acid (or concentrated sulfuric acid) at a controlled temperature (e.g., 0-25°C).
-
Work-up: After stirring for a set period, carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate.
-
Isolation: Isolate the solid product by filtration. If the product is soluble, it can be isolated by salting out with sodium chloride and then filtering. The product can be purified by recrystallization.
General Friedel-Crafts Acylation Protocol
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) under a nitrogen atmosphere.
-
Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) dropwise to the cooled suspension.
-
Reaction: Add this compound dropwise to the mixture and stir at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer with water, dilute sodium bicarbonate, and brine. Dry the organic layer, remove the solvent, and purify the product by distillation or column chromatography.
Conclusion
The directing effects of the ethyl and fluoro groups in this compound lead to a predictable regioselectivity in electrophilic aromatic substitution reactions. The activating, ortho, para-directing ethyl group is the dominant director, leading to substitution primarily at the 2-position. The deactivating, yet ortho, para-directing fluoro group has a lesser influence on the substitution pattern. This guide provides a theoretical framework and adaptable experimental protocols for researchers exploring the reactivity of this and similar disubstituted benzene derivatives. It is important to note that the actual product distributions can be influenced by reaction conditions such as temperature, solvent, and catalyst, and experimental verification is always recommended.
References
Benchmarking the Performance of 1-Ethyl-4-fluorobenzene Against Other Fluorinated Synthons: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate fluorinated synthons is a critical decision that significantly impacts the efficiency, yield, and overall success of synthetic routes. This guide provides an objective comparison of the performance of 1-Ethyl-4-fluorobenzene and other common fluorinated synthons, including 4-fluoroanisole (B119533), 1-bromo-4-fluorobenzene (B142099), and 4-fluorotoluene (B1294773), in key palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data to aid in the strategic selection of these versatile building blocks.
Executive Summary
Fluorinated aromatic compounds are indispensable in medicinal chemistry and materials science. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The choice of the fluorinated synthon often depends on the desired reaction, the required reactivity, and the tolerance of other functional groups. While 1-bromo-4-fluorobenzene offers a reactive C-Br bond for a wide range of cross-coupling reactions, synthons with a C-F bond, such as this compound, 4-fluoroanisole, and 4-fluorotoluene, present a different reactivity profile, often requiring specific catalytic systems for activation.
This guide benchmarks these synthons in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physical and Chemical Properties
A fundamental understanding of the physical properties of each synthon is essential for reaction setup and scale-up.
| Property | This compound | 4-Fluoroanisole | 1-Bromo-4-fluorobenzene | 4-Fluorotoluene |
| Molecular Formula | C₈H₉F | C₇H₇FO | C₆H₄BrF | C₇H₇F |
| Molecular Weight | 124.15 g/mol | 126.13 g/mol | 175.00 g/mol | 110.13 g/mol |
| Boiling Point | 139 °C | 157 °C[1] | 150 °C[2] | 116 °C[3] |
| Melting Point | - | -45 °C[1][4] | -16 °C[2] | -56 °C[3] |
| Density | 0.98 g/mL | 1.114 g/mL[1][4] | 1.593 g/mL[2] | 1.0 g/mL[3] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl structures. The reactivity of fluorinated synthons in this reaction is highly dependent on the nature of the carbon-halogen bond.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[5] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | tBuOK | MeOH/THF | - | - | High |
| 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] / Phosphine (B1218219) 6 | tBuOK | Dioxane | - | - | 91.5[4] |
Discussion on this compound: Based on the general principles of C-F bond activation, this compound would be expected to be a challenging substrate for Suzuki-Miyaura coupling under standard conditions. The strong C-F bond requires specialized, highly active catalyst systems, often employing electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. The ethyl group is a weak electron-donating group, which would have a minor electronic effect on the reactivity of the C-F bond compared to the methoxy (B1213986) group in 4-fluoroanisole (electron-donating) or the methyl group in 4-fluorotoluene (weakly electron-donating).
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.
Specific, direct comparative experimental data for the Buchwald-Hartwig amination of this compound remains elusive in the reviewed literature. However, data for analogous fluorinated synthons demonstrates the feasibility of C-N bond formation.
| Aryl Halide | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 24 | High |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65[6] |
| 2-Bromo-13α-estrone 3-methyl ether (analogue) | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 0.17 | High[7] |
Discussion on this compound: For the Buchwald-Hartwig amination, activating the C-F bond of this compound would necessitate the use of advanced catalyst systems. The reaction's success would be highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. The electronic contribution of the ethyl group is not expected to significantly hinder or promote the reaction compared to other alkyl or alkoxy substituents.
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for the cross-coupling reactions of fluorinated synthons. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations of Key Processes
To further aid in the understanding of these critical reactions, the following diagrams illustrate the general workflows and catalytic cycles.
Conclusion
The selection of a fluorinated synthon for cross-coupling reactions is a nuanced decision that requires careful consideration of the reactivity of the C-X bond, the desired reaction conditions, and the cost and availability of the starting materials. 1-Bromo-4-fluorobenzene stands out as a highly reactive and versatile substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions due to the lability of the C-Br bond. In contrast, this compound, 4-fluoroanisole, and 4-fluorotoluene, which possess a more robust C-F or C-Cl bond, generally require more specialized and reactive catalyst systems for efficient coupling.
While direct experimental data for this compound in these specific, widely-used cross-coupling reactions is not extensively reported in the surveyed literature, its performance can be inferred from the behavior of structurally similar synthons. The development of new catalytic systems continues to expand the scope of C-F bond activation, and it is anticipated that the utility of synthons like this compound will continue to grow. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. jeolusa.com [jeolusa.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Stability Under Oxidative Stress: A Comparative Analysis of 1-Ethyl-4-fluorobenzene and Alternative Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 1-Ethyl-4-fluorobenzene and structurally related alternative compounds—ethylbenzene (B125841), fluorobenzene, 4-ethylphenol (B45693), and 4-ethylanisole—under oxidative stress conditions. The information presented herein is intended to assist researchers in selecting appropriate compounds for applications where stability in an oxidative environment is a critical factor. While direct comparative quantitative data from a single study is not publicly available, this guide synthesizes existing knowledge on the oxidative degradation of aromatic compounds to provide a qualitative comparison and detailed experimental protocols for researchers wishing to conduct their own stability studies.
Qualitative Comparison of Oxidative Stability
The susceptibility of an aromatic compound to oxidative degradation is influenced by the nature of the substituents on the benzene (B151609) ring. Electron-donating groups generally activate the ring, making it more susceptible to oxidation, while electron-withdrawing groups tend to deactivate it.
Based on these principles, a qualitative ranking of the expected stability of the compared compounds under oxidative stress is as follows:
Most Stable > Least Stable
-
Fluorobenzene: The fluorine atom is a strongly electronegative, electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, a common mechanism in oxidative degradation.
-
This compound: The presence of the deactivating fluorine atom is expected to confer significant stability. The ethyl group is weakly activating, but its effect is likely outweighed by the deactivating effect of the fluorine atom.
-
Ethylbenzene: The ethyl group is an electron-donating group, which activates the benzene ring, making it more prone to oxidation compared to fluorinated analogs. Metabolic studies show that ethylbenzene is oxidized to various phenolic and hydroxylated products.[1]
-
4-Ethylanisole: The methoxy (B1213986) group is a stronger activating group than the ethyl group, making the aromatic ring more electron-rich and thus more susceptible to oxidation.
-
4-Ethylphenol: The hydroxyl group of a phenol (B47542) is a very strong activating group and is itself susceptible to oxidation, often leading to the formation of quinone-type byproducts.[2] This makes 4-ethylphenol the most likely to be unstable under oxidative stress.
Data Summary: Potential Oxidative Degradation Products
The following table summarizes the likely degradation products of each compound under forced oxidative conditions, such as exposure to hydrogen peroxide. The identification of these products is typically carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[1][3]
| Compound | Potential Oxidative Degradation Products | Relevant Analytical Techniques |
| This compound | 4-Fluoroacetophenone, 1-(4-fluorophenyl)ethanol, 4-Ethyl-2-fluorophenol, 4-Ethyl-3-fluorophenol | GC-MS, HPLC-MS |
| Ethylbenzene | Acetophenone, 1-Phenylethanol, 2-Ethylphenol, 4-Ethylphenol, Ethylhydroquinone, 4-Ethylcatechol[1] | GC-MS, HPLC-MS |
| Fluorobenzene | 4-Fluorocatechol, Catechol[3] | HPLC-MS, Ion Chromatography |
| 4-Ethylphenol | 4-Ethylcatechol, 4-Ethyl-1,2-benzoquinone, and other quinone-type byproducts[2] | HPLC-UV/MS |
| 4-Ethylanisole | 4-Methoxyacetophenone, 1-(4-methoxyphenyl)ethanol, 4-Ethylguaiacol (if hydroxylation occurs) | GC-MS, HPLC-MS |
Experimental Protocols
Forced Degradation Study Under Oxidative Stress
This protocol outlines a typical procedure for assessing the stability of a compound under oxidative stress, as recommended by ICH guidelines.
1. Objective: To evaluate the stability of the test compound and its alternatives when subjected to an oxidizing agent and to identify the resulting degradation products.
2. Materials:
- Test compounds (this compound, Ethylbenzene, Fluorobenzene, 4-Ethylphenol, 4-Ethylanisole)
- Hydrogen peroxide (H₂O₂) solution (3% and 30%)
- Methanol or Acetonitrile (HPLC grade)
- Water (deionized or HPLC grade)
- pH meter
- Volumetric flasks, pipettes, and vials
- HPLC system with a UV/PDA detector and/or a mass spectrometer
- GC-MS system
3. Procedure:
4. Data Analysis:
- Calculate the percentage degradation of the parent compound at each time point for each stress condition.
- Compare the degradation profiles of the different compounds.
- Characterize the major degradation products based on their mass spectral data.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study under oxidative stress.
Plausible Oxidative Degradation Pathway of this compound
Caption: A plausible oxidative degradation pathway for this compound.
References
Navigating the Synthesis of 1-Ethyl-4-fluorobenzene Derivatives: A Comparative Guide to Reaction Intermediates and Synthetic Routes
For researchers, scientists, and drug development professionals, the strategic synthesis of derivatives from 1-Ethyl-4-fluorobenzene is a critical step in the discovery of novel chemical entities. This guide provides a comprehensive analysis of the key reaction intermediates and compares the primary synthetic pathways—electrophilic aromatic substitution and Suzuki-Miyaura coupling—offering insights into their respective mechanisms, yields, and experimental considerations.
The introduction of functional groups to the this compound scaffold is pivotal for modulating its physicochemical and pharmacological properties. Understanding the transient species, or reaction intermediates, that govern these transformations is paramount for optimizing reaction conditions and achieving desired product outcomes. This guide delves into the intermediates of two major synthetic strategies: electrophilic aromatic substitution, specifically Friedel-Crafts acylation and nitration, and the palladium-catalyzed Suzuki-Miyaura coupling.
Electrophilic Aromatic Substitution: A Tale of Two Intermediates
Electrophilic aromatic substitution (EAS) on this compound is a cornerstone of its derivatization. The fluorine atom, while being an ortho-, para-director, is also a deactivating group due to its high electronegativity. The ethyl group, conversely, is an activating ortho-, para-director. This interplay of electronic effects influences the regioselectivity and reaction rates.
Friedel-Crafts Acylation: The Acylium Ion Intermediate
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a common strategy for synthesizing ketone derivatives. The key intermediate in this reaction is the acylium ion . This highly electrophilic species is typically generated in situ by the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring of this compound. The stability of the acylium ion is a crucial factor, as it prevents the carbocation rearrangements often observed in Friedel-Crafts alkylation. The subsequent loss of a proton from the resulting sigma complex (also known as a Wheland intermediate) restores aromaticity and yields the acylated product.
Figure 1. Friedel-Crafts Acylation Workflow
Nitration: The Nitronium Ion Intermediate
Nitration, the introduction of a nitro group (-NO₂), is another fundamental EAS reaction. This process is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reactive electrophile in this reaction is the nitronium ion (NO₂⁺), a powerful electrophile generated from the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.
The nitronium ion then attacks the this compound ring to form a resonance-stabilized carbocation intermediate, the sigma complex. Deprotonation of this intermediate by a weak base in the reaction mixture, such as the bisulfate ion, regenerates the aromatic ring and yields the nitro-substituted derivative. The directing effects of the ethyl and fluoro groups primarily lead to the formation of ortho- and para-nitro isomers.
Figure 2. Nitration Reaction Pathway
Suzuki-Miyaura Coupling: A Palladium-Catalyzed Alternative
As an alternative to electrophilic substitution, the Suzuki-Miyaura coupling offers a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a base.
To synthesize derivatives of this compound via this route, one could start with a halogenated derivative of this compound (e.g., 1-bromo-4-ethyl-2-fluorobenzene) and couple it with a suitable boronic acid. The catalytic cycle involves a series of well-defined organometallic intermediates, including oxidative addition, transmetalation, and reductive elimination steps.
Figure 3. Catalytic Cycle of Suzuki-Miyaura Coupling
Comparative Analysis of Synthetic Routes
The choice between electrophilic aromatic substitution and Suzuki-Miyaura coupling depends on several factors, including the desired product, available starting materials, and functional group tolerance.
| Reaction Type | Key Intermediate(s) | Typical Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Acylium Ion, Sigma Complex | Acyl Halide/Anhydride, AlCl₃ | Moderate to High | Forms C-C bonds directly on the aromatic ring. | Requires stoichiometric amounts of Lewis acid; sensitive to moisture. |
| Nitration | Nitronium Ion, Sigma Complex | Conc. HNO₃, Conc. H₂SO₄ | Good to High | Well-established and high-yielding reaction. | Harsh acidic conditions; potential for polysubstitution. |
| Suzuki-Miyaura Coupling | Pd(0), Pd(II) complexes | Aryl Halide, Boronic Acid, Pd catalyst, Base | Good to Excellent | Mild reaction conditions; high functional group tolerance. | Requires pre-functionalized starting materials; catalyst cost. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of this compound
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C is added the acyl chloride dropwise. This compound is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified by column chromatography or distillation.
General Procedure for Nitration of this compound
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. This compound is added dropwise to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (e.g., a brominated derivative of this compound), the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC). The reaction mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Conclusion
The synthesis of derivatives from this compound can be effectively achieved through both electrophilic aromatic substitution and Suzuki-Miyaura coupling. The choice of synthetic route is dictated by the desired substitution pattern and the tolerance of other functional groups within the molecule. A thorough understanding of the reaction intermediates—the acylium and nitronium ions in EAS and the organopalladium species in Suzuki coupling—is essential for optimizing these transformations. By carefully considering the mechanistic pathways and experimental parameters, researchers can efficiently access a diverse range of this compound derivatives for further investigation in drug discovery and materials science.
A Comparative Guide to the Cross-Reactivity of 1-Ethyl-4-fluorobenzene in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the choice of starting materials and intermediates is paramount to achieving desired yields, purity, and overall efficiency. 1-Ethyl-4-fluorobenzene is a common building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its reactivity, especially when compared to other halogenated and non-halogenated analogs, presents a series of advantages and disadvantages that must be carefully considered. This guide provides an objective comparison of the performance of this compound against 1-Ethyl-4-chlorobenzene and ethylbenzene (B125841) in key organic reactions, supported by experimental data and detailed protocols.
Performance in Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The nature of the substituent on the benzene (B151609) ring significantly influences the reaction's rate and the regioselectivity of the product distribution. In the case of ethyl-substituted halobenzenes, the activating, ortho-, para-directing ethyl group is in competition with the deactivating, ortho-, para-directing halogen.
The fluorine atom in this compound presents a unique case among halogens. While it is the most electronegative, its small size allows for effective overlap of its p-orbitals with the aromatic pi-system, leading to a notable resonance effect. This can result in a reactivity that is anomalously high for a halobenzene, sometimes approaching that of benzene itself, with a strong preference for para-substitution[1]. In contrast, chlorine is more deactivating due to its larger size and less effective orbital overlap, leading to slower reaction rates compared to its fluorine counterpart.
Table 1: Comparison of Reactivity in Friedel-Crafts Acylation with Acetyl Chloride
| Substrate | Relative Reaction Rate (Benzene = 1) | Major Product(s) | Typical Yield of Major Product | Common Side Products |
| This compound | ~0.8 | 2-Acetyl-1-ethyl-4-fluorobenzene | Good to Excellent | Minor amounts of poly-acylated products |
| 1-Ethyl-4-chlorobenzene | ~0.1 | 2-Acetyl-1-ethyl-4-chlorobenzene | Moderate to Good | Poly-acylated products, potential for dehalogenation |
| Ethylbenzene | ~15 | 4-Ethylacetophenone, 2-Ethylacetophenone | Excellent | Poly-acylated products |
Note: Relative reaction rates are estimated based on the known activating and deactivating effects of the substituents. Yields are generalized from typical Friedel-Crafts acylation reactions.
Performance in Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction, with the general trend for reactivity being I > Br > OTf > Cl > F[2][3]. This trend is primarily dictated by the carbon-halogen bond strength and the ease of oxidative addition to the palladium catalyst.
Consequently, this compound is generally the least reactive among the ethyl-halobenzenes in Suzuki-Miyaura coupling reactions. While couplings involving aryl fluorides are possible, they often require more forcing conditions, specialized catalysts, and ligands to achieve satisfactory yields. In contrast, 1-Ethyl-4-chlorobenzene is more reactive and can be coupled under more standard conditions, though it is still less reactive than the corresponding bromide or iodide.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Typical Reaction Conditions | Relative Reaction Rate | Typical Yield | Common Side Products |
| This compound | High temperature, strong base, specialized ligand (e.g., biarylphosphines) | Very Slow | Low to Moderate | Homocoupling of boronic acid, dehalogenation of starting material |
| 1-Ethyl-4-chlorobenzene | Moderate to high temperature, standard phosphine (B1218219) ligands | Slow | Moderate to Good | Homocoupling of boronic acid, dehalogenation |
| Ethylbenzene | Not applicable (requires a leaving group) | - | - | - |
Experimental Protocols
Comparative Friedel-Crafts Acylation of Ethylbenzene, this compound, and 1-Ethyl-4-chlorobenzene
This protocol is designed to provide a direct comparison of the reactivity of the three substrates under identical conditions.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride (CH₃COCl)
-
Ethylbenzene
-
This compound
-
1-Ethyl-4-chlorobenzene
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In three separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add anhydrous aluminum chloride (1.3 g, 10 mmol) and 20 mL of anhydrous DCM. Cool the flasks to 0 °C in an ice bath.
-
Addition of Acylating Agent: To each flask, slowly add acetyl chloride (0.71 mL, 10 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Addition of Substrate: To the first flask, add ethylbenzene (1.23 mL, 10 mmol). To the second flask, add this compound (1.24 g, 10 mmol). To the third flask, add 1-Ethyl-4-chlorobenzene (1.41 g, 10 mmol). Add each substrate dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixtures to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour each reaction mixture into a separate beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir until the ice has melted.
-
Extraction: Transfer each mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers for each reaction and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product from each reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and yield. Purify the major product by column chromatography.
Visualizations
References
Safety Operating Guide
Proper Disposal of 1-Ethyl-4-fluorobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Ethyl-4-fluorobenzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides step-by-step procedures for its safe handling and disposal, ensuring compliance with hazardous waste regulations and minimizing risks to personnel and the environment. This compound is classified as a flammable liquid and a hazardous substance, necessitating careful management throughout its lifecycle.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Key Safety Data:
| Property | Value | Source(s) |
| CAS Number | 459-47-2 | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Flash Point | 30 °C / 86 °F | [1][5] |
| Boiling Point | 139 °C / 282.2 °F | [1][6] |
| UN Number | UN1993 | [5] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| EPA Hazardous Waste Code | Likely F002 (spent halogenated solvent) | [2][7][8] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][7] On-site treatment is generally not advised without specialized equipment and permits.
1. Waste Identification and Segregation:
-
Identify the waste as a halogenated organic compound.[9][10]
-
It is crucial to collect this compound waste in a dedicated, properly labeled container separate from non-halogenated organic solvents.[8][9][11] Co-mingling with non-halogenated waste will necessitate treating the entire mixture as the more hazardous (and costly to dispose of) halogenated waste.[10]
-
Do not mix with other waste streams such as strong acids, bases, or solutions containing heavy metals.[12]
2. Container Management:
-
Use a compatible, leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are suitable.[11]
-
The container must be kept tightly closed except when adding waste to prevent the release of flammable vapors.[1][8]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[8][13] The label should also indicate the associated hazards, such as "Flammable" and "Toxic."[10]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[10]
-
The storage area must be a well-ventilated, cool, and dry location, away from sources of heat, sparks, or open flames.[1]
-
Ensure the waste container is stored in secondary containment to mitigate spills.[10]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[13]
-
Do not exceed the maximum allowable accumulation volume for your laboratory's satellite accumulation area.[10]
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[5]
-
Decontaminate the spill area with soap and water.[4]
Recommended Disposal Technology
High-temperature incineration is the most effective and preferred method for the complete destruction of halogenated organic compounds like this compound.[14] This process breaks the stable carbon-fluorine bonds, which requires significant thermal energy.
Incineration Parameters for Halogenated Organic Wastes:
| Parameter | Recommended Value | Source(s) |
| Operating Temperature | At least 1100 °C (2012 °F) | [14][15] |
| Residence Time | 1.0 to 2.0 seconds | [15][16] |
| Post-Treatment | Acid gas scrubber to remove resulting HCl and HF | [15][16] |
| Destruction Efficiency | > 99.99% | [15][16] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. media.suweb.site [media.suweb.site]
- 3. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. This compound CAS#: 459-47-2 [chemicalbook.com]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. dlsu.edu.ph [dlsu.edu.ph]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 14. zerowasteeurope.eu [zerowasteeurope.eu]
- 15. epa.gov [epa.gov]
- 16. zeeco.com [zeeco.com]
Personal protective equipment for handling 1-Ethyl-4-fluorobenzene
This guide provides immediate, essential safety protocols and logistical plans for handling 1-Ethyl-4-fluorobenzene, ensuring the safety of laboratory personnel and compliance with standard safety procedures. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.
Hazard Summary and Personal Protective Equipment
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1][2]. Proper personal protective equipment (PPE) is crucial for safe handling.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Flammable Liquid (Category 3)[1][2] | Work in a well-ventilated area, preferably a chemical fume hood. Use non-sparking tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and hot surfaces[1][3]. |
| Skin Irritation (Causes skin irritation)[1][2] | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat[3]. |
| Eye Irritation (Causes serious eye irritation)[1][2] | Wear chemical safety goggles meeting EN166 standards or equivalent[3]. A face shield is recommended if there is a risk of splashing[4]. |
| Respiratory Irritation (May cause respiratory irritation)[1][2] | Ensure adequate ventilation. If ventilation is insufficient or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, brown)[3]. |
Occupational Exposure Limits (OELs): As of the latest safety data, specific occupational exposure limits for this compound have not been established[3]. Therefore, it is critical to minimize exposure to the lowest achievable level.
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a flame-resistant lab coat, chemical safety goggles, and closed-toe shoes[4].
-
Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation[3].
-
Equipment Preparation: Assemble all necessary non-sparking tools and glassware within the fume hood. Ensure that any equipment used for transferring the liquid is properly grounded and bonded to prevent static discharge[1][3].
-
Emergency Preparedness: Locate the nearest emergency shower and eyewash station. Ensure a spill kit appropriate for flammable liquids is readily available.
2. Handling and Use:
-
Chemical Transfer: When transferring this compound, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use[3].
-
Heating: Avoid heating the substance near open flames, sparks, or other sources of ignition. Use explosion-proof heating equipment[3].
-
Reactions: If using this compound in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.
3. Post-Handling and Storage:
-
Decontamination: Thoroughly clean any surfaces and equipment that have come into contact with the chemical.
-
Personal Hygiene: After handling is complete, remove gloves and wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and flame. It should be stored separately from oxidizing agents[3].
Disposal Plan
1. Waste Segregation and Collection:
-
Waste Category: this compound and any materials contaminated with it are considered hazardous waste[3].
-
Container: Collect all waste containing this compound in a designated, properly sealed, and clearly labeled waste container.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a "Flammable Liquid" and an "Irritant."
3. Disposal Procedure:
-
Dispose of the hazardous waste through an approved waste disposal plant[3]. Do not dispose of it down the drain or with general laboratory trash. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
